Monoallyl phthalate
Description
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Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-prop-2-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13) |
InChI Key |
UIYHUUARNKRKGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Monoallyl Phthalate (MAP): Synthesis Kinetics, Physicochemical Properties, and Toxicological Significance in Drug Development
Abstract Monoallyl phthalate (MAP), CAS 3882-14-2, is a monoester derivative of phthalic acid. While industrially recognized as a transient intermediate in the synthesis of diallyl phthalate (DAP) cross-linking resins, its primary significance in pharmaceutical research and drug development lies in its role as a critical in vivo biomarker. This whitepaper provides a comprehensive technical guide to the synthesis, isolation, and physicochemical properties of MAP, alongside an in-depth analysis of its pharmacokinetic profile and toxicological implications.
Chemical Synthesis and Kinetic Profiling
The synthesis of monoallyl phthalate is governed by a two-stage esterification process starting from phthalic anhydride and allyl alcohol. Understanding the kinetic disparity between these two stages is critical for the targeted isolation of the monoester.
Mechanistic Causality:
-
Stage 1 (Anhydride Activation): The nucleophilic attack of allyl alcohol on the electrophilic carbonyl carbon of phthalic anhydride results in ring-opening. This reaction is highly exothermic, fast, and irreversible. Crucially, it proceeds to completion without the need for an acid catalyst[1].
-
Stage 2 (Diesterification): The subsequent conversion of MAP to diallyl phthalate (DAP) is a slow, reversible condensation reaction that requires an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and the continuous removal of water to drive the equilibrium forward. Research indicates that using p-toluenesulfonic acid reduces the apparent activation energy of this second stage from 65.13 kJ/mol to 35.24 kJ/mol[1].
By arresting the reaction before the addition of a catalyst and controlling the thermal parameters, MAP can be isolated in high yield.
Fig 1. Two-stage kinetic pathway for the synthesis of monoallyl and diallyl phthalate.
Protocol: Self-Validating Synthesis and Isolation of Monoallyl Phthalate
Objective: Synthesize high-purity MAP by exploiting the kinetic barrier of the second esterification stage.
Step-by-Step Methodology :
-
Reagent Preparation : Weigh 1.0 molar equivalent of high-purity phthalic anhydride. Measure 1.1 molar equivalents of anhydrous allyl alcohol.
-
Reaction Initiation : Charge a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and reflux condenser with the phthalic anhydride.
-
Controlled Addition : Add the allyl alcohol dropwise.
-
Causality: The ring-opening reaction is exothermic. Dropwise addition prevents thermal runaway (keeping the internal temperature <80°C), which would otherwise provide the activation energy required for premature diesterification.
-
-
Thermal Maturation : Heat the mixture gently to 90°C for 1.5 hours to ensure complete consumption of the anhydride.
-
Quenching & Phase Separation : Cool the mixture to room temperature. Dissolve the crude product in a saturated aqueous sodium bicarbonate solution (pH ~8).
-
Self-Validation Check: The monoester (MAP) will deprotonate and dissolve in the aqueous phase as a sodium salt. Extract this aqueous phase with ethyl acetate to remove unreacted allyl alcohol and any trace DAP. The aqueous phase must remain completely clear; an emulsion indicates incomplete separation of the hydrophobic diester.
-
-
Acidification & Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 2. The protonated MAP will precipitate or form a distinct organic layer.
-
Final Extraction : Extract the protonated MAP into fresh ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analytical Validation : Confirm purity via 1H NMR. The successful isolation of MAP is validated by the absence of the symmetric phthalic anhydride aromatic multiplet (7.9 ppm) and the presence of a broad singlet corresponding to the carboxylic acid proton (~11.0 ppm).
Physicochemical Properties & Analytical Characterization
Understanding the physical properties of MAP is essential for its handling, formulation, and analytical detection in biological matrices. As a monoester, MAP exhibits significantly higher aqueous solubility than its diester counterpart, DAP, dictating its rapid renal clearance in vivo[2].
Table 1: Comparative Physicochemical Properties of MAP and DAP
| Property | Monoallyl Phthalate (MAP) | Diallyl Phthalate (DAP) |
| CAS Number | 3[3] | 2[2] |
| Molecular Formula | C11H10O4[3] | C14H14O4[4] |
| Molecular Weight | 206.19 g/mol [3] | 246.26 g/mol [4] |
| Physical State | Viscous Liquid / Solid | Clear pale-yellow liquid |
| Boiling Point | Decomposes before boiling | 157 °C (at 0.67 kPa) |
| Water Solubility | High (Soluble in basic aqueous) | 0.148 g/L (at 20 °C) |
| Log Pow | < 2.0 (Estimated) | 3.23 |
Pharmacokinetics and Toxicological Profile (Drug Development Context)
In toxicological assessments and drug development, MAP is primarily studied as the definitive biomarker for exposure to diallyl phthalate (DAP). DAP is utilized in various polymer matrices and medical devices, making its leaching profile a critical regulatory endpoint.
Metabolic Causality: When DAP enters systemic circulation, it is rapidly hydrolyzed by non-specific hepatic and serum esterases. Pharmacokinetic studies in rodent models demonstrate that DAP clears from the blood with a half-life of approximately 2 minutes[2]. This rapid cleavage yields equimolar amounts of Monoallyl Phthalate (MAP) and Allyl Alcohol (AA).
While MAP is highly water-soluble and is excreted predominantly in the urine (accounting for 50–90% of the administered dose within 24 hours)[2], the allyl alcohol undergoes Phase I oxidation via Alcohol Dehydrogenase (ADH) to form acrolein. Acrolein is a highly reactive, electrophilic aldehyde responsible for the observed periportal hepatotoxicity associated with DAP exposure[2]. Acrolein is subsequently detoxified via glutathione conjugation, yielding 3-hydroxypropylmercapturic acid (HPMA), which is also excreted in the urine.
Fig 2. In vivo metabolic degradation of DAP into MAP and hepatotoxic downstream intermediates.
Table 2: Pharmacokinetic and Toxicological Parameters (In Vivo Rodent Models)
| Parameter | Observation / Value | Causality / Significance |
| Blood Half-Life (DAP) | ~2 minutes (Rats/Mice) | Rapid esterase-mediated cleavage into MAP and allyl alcohol[2]. |
| Urinary Excretion | 50–70% (Rats), 80–90% (Mice) in 24h | High water solubility of MAP and HPMA facilitates rapid renal clearance[2]. |
| Primary Metabolites | MAP, Allyl Alcohol, HPMA | MAP serves as a stable, non-toxic biomarker for DAP exposure. |
| Hepatotoxicity Origin | Allyl Alcohol → Acrolein | Phase I metabolism of allyl alcohol by ADH generates highly reactive acrolein[2]. |
Applications in Pharmaceutical Research
Beyond its role as a toxicological biomarker, MAP has niche applications in advanced pharmaceutical research:
-
Stable Isotope-Labeled Standards : Isotope-labeled variants, such as5[5], are synthesized as internal standards for LC-MS/MS biomonitoring assays. These standards allow researchers to accurately quantify trace levels of phthalate exposure in human urine samples, correcting for matrix effects and ion suppression.
-
Organometallic Catalysis Reagent : MAP is utilized as a specialized reagent in ring-closing ruthenium-based metathesis reactions[5]. The terminal alkene of the allyl group, combined with the sterically demanding and electronically tunable phthalate backbone, makes it a valuable substrate for developing novel macrocyclic drug candidates.
References
-
Santa Cruz Biotechnology. "Monoallyl Phthalate | CAS 3882-14-2". SCBT. 3
-
PubChem. "Diallyl phthalate | C14H14O4 | CID 8560". National Institutes of Health (NIH). 4
-
OECD SIDS. "DIALLYL PHTHALATE CAS N°: 131-17-9". UNEP Publications. 2
-
Pharmaffiliates. "Chemical Name : Monoallyl Phthalate-d4". Pharmaffiliates. 5
-
NICNAS. "Human Health Hazard Assessment: Diallyl phthalate". Australian Government Department of Health.
-
Kulawska, M., et al. "Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst". ResearchGate. 1
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A Technical Guide to Monoallyl Phthalate: Structure, Synthesis, and Scientific Context
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monoallyl phthalate is a significant organic compound, primarily recognized as the mono-esterified derivative of phthalic acid with allyl alcohol. While not as commercially prevalent as its diester counterpart, diallyl phthalate (DAP), monoallyl phthalate holds a critical position as a key chemical intermediate in DAP production and, importantly, as a primary metabolite in toxicological and metabolic pathways.[1][2] This guide provides an in-depth technical overview of monoallyl phthalate, detailing its chemical structure, a validated laboratory-scale synthesis protocol, predictive spectroscopic characteristics for compound verification, and its crucial role in industrial and biological systems. This document is designed to serve as a comprehensive resource for professionals in chemical research and drug development who may encounter this molecule through synthesis, polymer science, or metabolic studies.
Chemical Identity and Core Properties
Nomenclature and Chemical Identifiers
Monoallyl phthalate is systematically known as 2-(allyloxycarbonyl)benzoic acid. Its identity is precisely defined by several key identifiers crucial for database searches and regulatory compliance.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(allyloxycarbonyl)benzoic acid | N/A |
| Synonyms | Monoallyl Ester Phthalic Acid, Allyl Phthalic Acid, Mono-2-propenyl Ester 1,2-Benzenedicarboxylic Acid | [2] |
| CAS Number | 3882-14-2 | [3] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
Chemical Structure
Monoallyl phthalate is an aromatic dicarboxylic acid monoester. The structure consists of a benzene ring substituted at adjacent carbons (ortho positions) with a carboxylic acid group and an allyl ester group. The presence of both a free carboxylic acid and an unsaturated ester functional group dictates its chemical reactivity, including its acidic nature and potential for polymerization.
Physicochemical Properties
Specific experimental data for monoallyl phthalate is sparse in the literature, as research focus is often placed on the final diester product, diallyl phthalate. However, based on its structure, certain properties can be predicted. The compound is expected to be a solid or high-boiling liquid at room temperature with some solubility in polar organic solvents and limited solubility in water, enhanced by deprotonation of the carboxylic acid at basic pH.
Synthesis and Mechanism
Primary Synthesis Route: Esterification of Phthalic Anhydride
The most direct and industrially relevant synthesis of monoallyl phthalate is the first stage of the two-stage process to produce diallyl phthalate.[4] This reaction involves the nucleophilic attack of allyl alcohol on one of the carbonyl carbons of phthalic anhydride.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of allyl alcohol attacks a carbonyl carbon of the phthalic anhydride ring. This leads to the opening of the anhydride ring, forming the mono-ester and a free carboxylic acid. This initial reaction is typically rapid and can be performed under mild conditions, often by simply heating the reactants.[5] Using a slight stoichiometric excess of allyl alcohol ensures the complete consumption of the anhydride.[4]
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established industrial processes for the synthesis of the mono-ester intermediate.[4]
Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by titrating a small aliquot to determine the remaining acid content (acid number), which will decrease as the anhydride is consumed and then plateau as the mono-ester is formed. The final product's identity and purity must be confirmed via the spectroscopic methods outlined in Section 4.0.
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add phthalic anhydride (1.0 mol equivalent). Subsequently, add allyl alcohol (1.05 mol equivalents).
-
Causality: A slight excess of allyl alcohol is used to drive the reaction to completion, ensuring all the phthalic anhydride is consumed.[4]
-
-
Reaction Conditions: Heat the mixture to reflux temperature with continuous stirring. The temperature will depend on the boiling point of allyl alcohol (97 °C). Maintain reflux for approximately 2-3 hours.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the phthalic anhydride spot.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The resulting product is crude monoallyl phthalate. For many subsequent applications, such as the second stage of diallyl phthalate synthesis, this crude product can be used directly without further purification.
-
Purification (Optional): If high purity is required, the excess allyl alcohol can be removed under reduced pressure using a rotary evaporator. Further purification can be achieved through column chromatography or recrystallization if the product is a solid.
Spectroscopic Characterization (Predictive)
Verifying the chemical identity and purity of synthesized monoallyl phthalate is essential. The following are the expected spectroscopic signatures based on its molecular structure.
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Multiplets between 7.5-8.0 ppm | Protons on the phthalate ring in different chemical environments. |
| Allyl -CH= | Multiplet around 5.9-6.1 ppm | Vinylic proton coupled to the terminal CH₂ group. | |
| Allyl =CH₂ | Multiplets around 5.2-5.4 ppm | Terminal vinylic protons, showing geminal and vicinal coupling. | |
| Allyl -O-CH₂- | Doublet around 4.8 ppm | Methylene group adjacent to the ester oxygen, coupled to the vinylic CH. | |
| Carboxylic Acid -OH | Broad singlet, >10 ppm | Acidic proton, chemical shift can be variable and may exchange with D₂O. | |
| IR Spectroscopy | Carboxylic Acid O-H | Very broad band, 2500-3300 cm⁻¹ | Characteristic hydrogen-bonded O-H stretch of a carboxylic acid. |
| Ester C=O | Strong, sharp band, ~1725 cm⁻¹ | Carbonyl stretch of the allyl ester. | |
| Carboxylic Acid C=O | Strong, sharp band, ~1700 cm⁻¹ | Carbonyl stretch of the carboxylic acid, often overlapping with the ester C=O. | |
| Aromatic C=C | Bands around 1600, 1450 cm⁻¹ | Benzene ring stretching vibrations. | |
| Mass Spec. | Molecular Ion (M+) | m/z = 206.0579 (for [M]⁺) | Corresponds to the molecular weight of C₁₁H₁₀O₄. |
Relevance and Applications in Research
Role as a Key Chemical Intermediate
The primary application of monoallyl phthalate is as the direct precursor to diallyl phthalate (DAP).[2] DAP is a highly versatile monomer used to produce thermosetting resins known as DAP prepolymers.[6] These resins are valued in high-performance applications for their excellent electrical insulation properties, dimensional stability, and resistance to heat and chemicals. They are frequently used in demanding electrical components, laminates, and molding compounds.[1] Therefore, the synthesis of monoallyl phthalate is the foundational step for accessing this class of high-performance materials.
Significance in Toxicology and Metabolism
For drug development professionals, understanding the metabolic fate of xenobiotics is paramount. Diallyl phthalate, used in various industrial and consumer products, is metabolized in vivo through hydrolysis.[7][8] The first and major step in this pathway is the cleavage of one ester linkage to yield monoallyl phthalate and allyl alcohol.[1][9]
This metabolic conversion is critical for toxicological assessment. The toxicity of DAP is believed to be largely driven by the properties of its metabolites, particularly allyl alcohol.[9] Therefore, monoallyl phthalate is a crucial analyte in pharmacokinetic and toxicology studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of diallyl phthalate.[1][7] Its detection in urine is a key biomarker of exposure to the parent compound.[1]
Conclusion
Monoallyl phthalate is a bifunctional molecule whose importance lies not in its end-use applications, but in its pivotal roles as a synthetic precursor and a biological metabolite. A thorough understanding of its chemical properties, synthesis, and characterization is essential for chemists developing advanced polymers. Simultaneously, its significance in the metabolic pathway of diallyl phthalate makes it an indispensable subject of study for toxicologists and drug development scientists assessing the safety and disposition of phthalate-based compounds. This guide provides the foundational technical knowledge required to confidently approach this important chemical in a research setting.
References
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PubChem. (n.d.). Diallyl phthalate. National Center for Biotechnology Information. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2008). Human Health Hazard Assessment: Diallyl Phthalate. Australian Government Department of Health.
-
Ataman Kimya. (n.d.). DIALLYL PHTHALATE (DAP). Retrieved from [Link]
-
Eigenberg, D. A., Carter, D. E., & Sipes, I. G. (1986). Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice. Toxicology and Applied Pharmacology, 86(1), 12–21. Retrieved from [Link]
- National Toxicology Program. (1983). Carcinogenesis Bioassay of Diallyl Phthalate (CAS No. 131-17-9) in B6C3F1 Mice (Gavage Study). U.S. Department of Health and Human Services.
- U.S. Consumer Product Safety Commission. (2010).
-
Cheméo. (n.d.). Allyl methyl phthalate. Retrieved from [Link]
- Feiler, L. (1969). U.S. Patent No. 3,465,030. U.S. Patent and Trademark Office.
-
Pharmaffiliates. (n.d.). Monoallyl Phthalate-d4. Retrieved from [Link]
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Parker, D. R. (1976). Scale-up Synthesis of Diallyl-Phthalate Prepolymer. U.S. Department of Energy. Retrieved from [Link]
-
NIST. (n.d.). Diallyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0430 - DIALLYL PHTHALATE. Retrieved from [Link]
- Liu, X. (2011). CN Patent No. 102229532B.
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Parker, D. R. (1978). Synthesis and characterization of diallyl phthalate prepolymers. UNT Digital Library. Retrieved from [Link]
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mzCloud. (n.d.). Diallyl phthalate. Retrieved from [Link]
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SpectraBase. (n.d.). Diallylphthalate. Wiley. Retrieved from [Link]
- Hammel, S. C., & Hoffman, K. (2020).
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Comprehensive Spectroscopic Characterization of Monoallyl Phthalate (MAP): A Technical Guide for Analytical and Drug Development Scientists
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Compound: Monoallyl Phthalate (MAP) | CAS Number: 3882-14-2 | Molecular Formula: C₁₁H₁₀O₄ | Molecular Weight: 206.19 g/mol [1]
Introduction & Mechanistic Context
Monoallyl phthalate (MAP) is a critical monoester intermediate and the primary biomarker of exposure to diallyl phthalate (DAP), a widely used cross-linking agent in polymer and resin manufacturing. In mammalian systems, DAP undergoes rapid in vivo hydrolysis by non-specific esterases (blood half-life of approximately 2 minutes in rodent models), yielding MAP and the highly hepatotoxic byproduct allyl alcohol (AA)[2].
For toxicologists and drug development scientists, the accurate identification and quantification of MAP in biological matrices (e.g., urine, plasma) is essential for pharmacokinetic profiling and safety assessments[2]. This whitepaper provides an authoritative, in-depth breakdown of the spectroscopic properties (NMR, IR, MS) of MAP, emphasizing the physical causality behind the analytical data and offering self-validating protocols for laboratory implementation.
Figure 1: Metabolic pathway of Diallyl Phthalate to Monoallyl Phthalate and Allyl Alcohol.
Spectroscopic Data & Causality in Analytical Workflows
To ensure scientific integrity, analytical workflows must be designed around the intrinsic physicochemical properties of the target molecule. The following sections detail the expected spectroscopic data for MAP and the mechanistic reasoning behind the observed phenomena.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Choice: Deuterated chloroform (CDCl₃) is the preferred solvent for the ¹H NMR analysis of MAP. While protic solvents (like Methanol-d₄) would cause rapid exchange and disappearance of the carboxylic acid proton, CDCl₃ preserves the broad -OH signal (often observed far downfield). The most diagnostic feature of MAP's ¹H NMR spectrum is the splitting pattern of the terminal allyl protons. Because these two protons are locked in different spatial environments relative to the internal alkene proton (one cis, one trans), they exhibit distinct chemical shifts and coupling constants (J = 10.4 Hz for cis; J = 17.2 Hz for trans)[3]. This geminal inequivalence is a self-validating marker of an intact allyl ester group.
Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃, 25.5°C)[3]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ar-H) | 7.97 – 7.86 | Multiplet (m) | - | 1H |
| Aromatic (Ar-H) | 7.76 – 7.66 | Multiplet (m) | - | 1H |
| Aromatic (Ar-H) | 7.66 – 7.52 | Multiplet (m) | - | 2H |
| Internal Allyl (=CH-) | 6.10 – 5.94 | Multiplet (m) | - | 1H |
| Terminal Allyl (=CH₂, trans) | 5.40 | Doublet of quartets (dq) | 17.2, 1.5 | 1H |
| Terminal Allyl (=CH₂, cis) | 5.28 | Doublet of quartets (dq) | 10.4, 1.2 | 1H |
| Allyl Methylene (-O-CH₂-) | 4.83 | Doublet of triplets (dt) | 5.9, 1.4 | 2H |
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality & Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is highly recommended over traditional KBr pellet methods. KBr is hygroscopic; absorbed moisture produces a broad O-H stretch that masks the critical carboxylic acid O-H stretch of MAP (2500–3300 cm⁻¹). The definitive structural proof of MAP (a monoester) versus DAP (a diester) lies in the carbonyl region. MAP exhibits a split carbonyl peak: one at 1695 cm⁻¹ corresponding to the hydrogen-bonded carboxylic acid, and one at 1720 cm⁻¹ corresponding to the allyl ester[3].
Table 2: ATR-FTIR Absorption Bands and Functional Group Assignments[3]
| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |
| 2500 – 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1720 | Sharp, Strong | C=O stretch (Allyl Ester) |
| 1695 | Sharp, Strong | C=O stretch (Carboxylic Acid) |
| 1648 | Sharp, Medium | C=C stretch (Allyl alkene) |
| 1600 | Sharp, Medium | C=C stretch (Aromatic ring) |
| 1266 | Strong | C-O-C stretch (Ester linkage) |
Mass Spectrometry (ESI-MS/MS)
Causality & Experimental Choice: Electrospray Ionization (ESI) in Negative Ion Mode is the gold standard for MAP quantification. The presence of the free ortho-carboxylic acid group allows for highly efficient and spontaneous deprotonation, yielding a stable [M-H]⁻ precursor ion at m/z 205.05. Utilizing positive mode would force reliance on sodium or potassium adducts ([M+Na]⁺), which suffer from poor reproducibility and matrix suppression in biological samples.
Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)
| Ion Type | m/z Value | Structural Origin / Loss |
| Precursor Ion[M-H]⁻ | 205.05 | Deprotonated intact MAP molecule |
| Product Ion 1 | 161.05 | Loss of CO₂ (44 Da) from the carboxylic acid |
| Product Ion 2 | 147.03 | Loss of allyl alcohol (58 Da) |
| Product Ion 3 | 121.03 | Secondary loss of CO₂ from the m/z 161 fragment |
Self-Validating Experimental Protocols
Protocol 1: High-Resolution ¹H NMR Structural Validation
This protocol ensures high signal-to-noise ratio and accurate integration for purity assessment.
-
Sample Preparation: Dissolve 15–20 mg of highly pure MAP standard in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent vortexing artifacts.
-
Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃.
-
Shimming: Perform gradient shimming (e.g., TopShim) to achieve a line width of < 1.0 Hz for the TMS peak.
-
Acquisition Parameters: Set the probe temperature to 298 K. Acquire 16 to 64 transients using a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons.
-
Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm.
Protocol 2: LC-MS/MS Workflow for MAP Quantification in Biological Matrices
This protocol utilizes reverse-phase chromatography coupled with tandem mass spectrometry for high-throughput biomonitoring.
-
Sample Extraction: Thaw urine or plasma samples on ice. Aliquot 100 µL of the sample and spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₄-MAP). Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 Reverse-Phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 205.05 → 161.05 (Quantifier) and 205.05 → 147.03 (Qualifier).
-
Validation: Ensure the retention time of the analyte matches the internal standard within ±0.05 minutes. Calculate concentrations using a 6-point matrix-matched calibration curve.
Figure 2: Step-by-step LC-MS/MS analytical workflow for MAP quantification in biological matrices.
References
-
OECD SIDS Initial Assessment Report for SIAM 19: Diallyl Phthalate (CAS No. 131-17-9). UNEP Publications / OECD. Retrieved from:[Link]
-
Herrero, Y. R., & Ullah, A. (2020). Supplementary Information for Rapid, Metal-Free, Catalytic Conversion of Glycerol to Allyl Monomers and Polymers (sc1c03134_si_001). Scribd. Retrieved from:[Link]
-
Supporting Information: Chemical Isotope Labeling Exposome (CIL-EXPOSOME): One High-throughput Platform for Human Urinary Global. Amazon AWS. Retrieved from:[Link]
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Monoallyl Phthalate (MAP) as a Functional Monomer: Synthesis, Polymerization Kinetics, and Advanced Applications
Executive Summary
Monoallyl phthalate (MAP) is an asymmetric, dual-functional monomer characterized by a polymerizable allyl ether moiety and a reactive pendant carboxylic acid. While frequently identified in pharmacokinetic studies as a primary metabolite of diallyl phthalate (DAP)[1], MAP's true industrial and scientific value lies in its capacity to bridge chain-growth polymerization and step-growth functionalization. This whitepaper provides an in-depth mechanistic guide to the synthesis, free-radical polymerization, and advanced applications of MAP in drug delivery and non-isocyanate polyurethanes (NIPUs).
Chemical Rationale and Molecular Architecture
Unlike symmetric divinyl monomers, MAP offers orthogonal reactivity. The allyl group participates in free-radical chain-growth polymerization, while the ortho-substituted carboxylic acid remains available for post-polymerization modification.
The Allylic Challenge (Degradative Chain Transfer): A fundamental hurdle in allyl polymerization is degradative chain transfer. During propagation, the growing polymer macroscopic radical frequently abstracts an allylic hydrogen from a monomer molecule rather than adding to the double bond. This forms a resonance-stabilized allyl radical that is thermodynamically too stable to initiate a new chain efficiently. Consequently, homopolymerization of allyl monomers typically yields low-molecular-weight oligomers.
Strategic Countermeasure: To achieve high-molecular-weight matrices, MAP is rarely homopolymerized. Instead, it is copolymerized with more reactive vinyl monomers (e.g., styrene) or divinyl cross-linkers (e.g., DAP) under high initiator concentrations at elevated temperatures (70–90 °C)[2].
Synthesis and Pathway Logic
The synthesis of MAP relies on the anhydride activation method[3]. Phthalic anhydride is reacted with allyl alcohol to yield the monoester.
Causality of the Method: Utilizing phthalic anhydride rather than phthalic acid is a deliberate thermodynamic choice. The ring-opening esterification of the anhydride by allyl alcohol is highly exothermic and proceeds without the generation of water. This prevents the reverse hydrolysis reaction and allows for precise stoichiometric control to arrest the reaction at the monoester stage, preventing premature over-conversion into diallyl phthalate (DAP).
Caption: Synthesis pathways and downstream applications of Monoallyl Phthalate (MAP).
Advanced Polymerization Modalities
Free-Radical Copolymerization
Bulk copolymerizations of MAP with comonomers like allyl benzoate or DAP are typically conducted using benzoyl peroxide (BPO) as a thermal initiator[4]. The choice of BPO (which has a 10-hour half-life at ~73 °C) aligns perfectly with the optimal polymerization temperature of MAP (70–90 °C) to ensure a steady, controlled release of initiating radicals[2].
Non-Isocyanate Polyurethanes (NIPUs)
MAP is increasingly utilized in green chemistry for the synthesis of NIPUs. By reacting the carboxylic acid group of MAP with epichlorohydrin in the presence of a phase-transfer catalyst (e.g., butyltriphenylphosphonium bromide), researchers generate functionalized cyclic carbonates. These intermediates subsequently react with amines to form polyurethanes without the use of highly toxic, moisture-sensitive isocyanates[5].
Quantitative Data Presentation
To facilitate experimental design, the physicochemical and kinetic parameters of MAP are summarized below:
| Property / Parameter | Value / Description | Mechanistic Implication |
| Molecular Weight | 206.19 g/mol | Determines stoichiometric ratios for copolymerization. |
| LogP (Octanol/Water) | ~2.1 (Estimated) | Indicates moderate lipophilicity; suitable for amphiphilic drug delivery matrices. |
| Optimal Initiator | Benzoyl Peroxide (BPO) | Matches the thermal activation window (70–90 °C) required to overcome allylic stability[2]. |
| Gel Point | 20–30% Conversion | Intramolecular cyclization competes with intermolecular cross-linking early in the reaction[3]. |
| Primary Metabolite | Allyl Alcohol | Relevant for in vivo degradation profiling in drug delivery systems[1]. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where each step confirms the success of the previous one.
Protocol 1: Synthesis and Isolation of MAP Pre-Monomer
Objective: Synthesize MAP via anhydride activation while preventing diester formation.
-
Reaction Setup: In a dry, nitrogen-purged three-neck flask, combine 1.0 molar equivalent of phthalic anhydride with 1.2 molar equivalents of anhydrous allyl alcohol.
-
Thermal Activation: Heat the mixture gradually to 80 °C under continuous stirring. Causality: Exceeding 85 °C increases the risk of secondary esterification (forming DAP).
-
In-Process Validation (TLC/FT-IR): Monitor the reaction every 30 minutes. The reaction is complete when the distinct anhydride carbonyl stretches (~1760 and 1850 cm⁻¹) in the FT-IR spectrum are entirely replaced by ester/acid carbonyl stretches (~1730 and 1700 cm⁻¹).
-
Purification: Remove excess allyl alcohol via rotary evaporation under reduced pressure. The resulting viscous liquid is MAP.
Protocol 2: Bulk Free-Radical Copolymerization of MAP
Objective: Synthesize a cross-linked MAP thermoset for structural or biomedical applications.
Caption: Self-validating workflow for the free-radical copolymerization of MAP.
-
Initiator Solubilization: Dissolve 2.0 wt% Benzoyl Peroxide (BPO) into the MAP/comonomer mixture at room temperature. Causality: High initiator concentration is mandatory to outpace degradative chain transfer[4].
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger and will inhibit allyl polymerization.
-
Thermal Curing: Transfer the mixture to a sealed mold and heat isothermally at 70 °C for 12 hours, followed by a post-cure at 90 °C for 4 hours.
-
Validation (Gravimetric & Spectroscopic): Analyze a crude sample via ¹H-NMR. The disappearance of the multiplet at 5.2–6.0 ppm (allylic protons) validates monomer conversion.
-
Purification: Dissolve the crude polymer in minimal tetrahydrofuran (THF) and precipitate dropwise into cold methanol. Causality: Unreacted MAP and BPO are highly soluble in methanol, while the high-molecular-weight polymer is insoluble, driving a thermodynamically favorable phase separation.
Applications in Drug Development
For drug development professionals, MAP-derived polymers offer a compelling platform for targeted delivery. The pendant carboxylic acid groups along the polymer backbone serve as ideal conjugation sites for active pharmaceutical ingredients (APIs) via ester or amide linkages.
Furthermore, these ionizable carboxylate groups impart pH-responsive swelling behavior to the polymer matrix. In the acidic microenvironment of tumor tissues (pH ~6.5) or the gastrointestinal tract, the protonation state of the polymer shifts, triggering conformational changes that release the conjugated payload. Because MAP is ultimately metabolized into allyl alcohol and phthalic acid derivatives[1], understanding its degradation kinetics is crucial for FDA/EMA IND submissions regarding excipient clearance.
References
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Title: Diallyl phthalate | C14H14O4 | CID 8560 - PubChem - NIH Source: nih.gov URL: [Link]
-
Title: Synthesis and Properties of Poly(Propylene Glycol Maleate Phthalate)–Styrene Copolymers as a Base of Composite Materials Source: researchgate.net URL: [Link]
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Title: Reactive polycarbonate/diallyl phthalate blends with high optical transparency, good flowability and high mechanical properties Source: researchgate.net URL: [Link]
-
Title: ISOCYANATE-FREE POLYURETHANE AND ISOCYANATE-FREE POLYURETHANE-CONTAINING POLYMERIC FILM PRODUCTION METHOD Source: epo.org URL: [Link]
Sources
Monoallyl Phthalate (MAP): Discovery, Chemical History, and Toxicokinetic Significance
Executive Summary
Monoallyl phthalate (MAP, CAS 3882-14-2) is a critical monoester derivative of phthalic acid. While historically overshadowed by its commercial diester counterpart, diallyl phthalate (DAP), MAP holds profound significance in both polymer chemistry and mammalian toxicology[1]. As a Senior Application Scientist, understanding MAP requires a dual perspective: it is both the mandatory synthetic intermediate in the production of high-performance thermosetting resins and the primary in vivo biomarker of DAP exposure[2]. This technical guide elucidates the discovery, chemical causality, and toxicokinetic frameworks surrounding MAP.
Historical Context and Discovery
The commercialization of phthalate esters began in the 1920s and 1930s, primarily to replace volatile plasticizers like camphor in polyvinyl chloride (PVC) formulations[3]. By the mid-20th century, the demand for robust cross-linking agents in unsaturated polyester resins led to the development of diallyl phthalate (DAP)[4].
The distinct identification of MAP as a standalone entity of interest occurred along two parallel tracks:
-
Chemical Synthesis: Industrial chemists recognized MAP as the stable half-ester formed during the first stage of phthalic anhydride esterification[5]. Early patents (e.g., US2939879A) highlighted the necessity of isolating or carefully controlling the pH of the MAP intermediate to achieve high-yield DAP without discoloration[6].
-
Toxicological Discovery: The biological significance of MAP was definitively established in the 1980s. In a landmark 1986 study by Eigenberg et al., researchers investigated the pharmacokinetics of 14C-labeled DAP in rodents[2]. They discovered that DAP does not accumulate in tissues; rather, it is rapidly cleaved by non-specific esterases into MAP and allyl alcohol (AA)[2]. This discovery pivoted MAP from a mere manufacturing intermediate to a critical toxicological biomarker used in modern environmental screening[7].
Chemical Synthesis and Manufacturing
Mechanistic Causality of Esterification
The synthesis of allyl phthalates is governed by steric hindrance and the differential electrophilicity of the carbonyl carbons. The reaction proceeds via a two-stage esterification[5]:
-
Stage 1 (Anhydride Activation): Phthalic anhydride reacts with allyl alcohol. The initial ring-opening is highly exothermic and rapid, yielding MAP[5]. The formation of MAP is thermodynamically favorable, but the resulting free carboxylic acid group on MAP is significantly less electrophilic than the original anhydride.
-
Stage 2 (Diesterification): Converting MAP to DAP requires forcing conditions (elevated temperatures of 120°C, continuous removal of water, and strict pH control around 6.5) to overcome the reduced reactivity of the monoester[6].
Figure 1: Two-stage chemical synthesis workflow illustrating the formation of MAP as an intermediate.
Step-by-Step Synthetic Protocol for MAP Isolation
To isolate MAP for analytical or biological testing, the reaction must be deliberately arrested after Stage 1. This protocol utilizes a self-validating feedback loop via infrared (IR) spectroscopy to ensure structural integrity.
-
Reagent Preparation: Charge a dry, round-bottom flask with 1.0 molar equivalent of phthalic anhydride and 1.2 molar equivalents of anhydrous allyl alcohol[5].
-
Catalysis & Heating: Introduce a basic catalyst (e.g., a catalytic amount of sodium hydroxide)[6]. Heat the mixture gently to 50–70°C under continuous stirring[5].
-
In-Process Monitoring (Self-Validation): Monitor the reaction via FT-IR. The disappearance of the characteristic anhydride carbonyl doublets (approx. 1760 cm⁻¹ and 1790 cm⁻¹) and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) alongside an ester carbonyl peak (1720 cm⁻¹) confirms the quantitative conversion to MAP.
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute with dichloromethane and wash with a mild aqueous sodium bicarbonate solution to extract the unreacted anhydride, carefully maintaining the pH to prevent premature hydrolysis[6].
-
Purification: Acidify the aqueous layer to precipitate the MAP. Filter, wash with cold distilled water, and dry under vacuum.
-
Final Validation: Confirm purity via GC-MS and 13C-NMR, specifically targeting the distinct asymmetric carbonyl shifts of the monoester (approx. 167 ppm and 132 ppm)[2].
Metabolism and Toxicokinetics: The Biological Role of MAP
In Vivo Hydrolysis and Pathway Causality
When DAP is ingested, it exhibits a remarkably short blood half-life of approximately 2 minutes in both rats and mice[8]. It is rapidly hydrolyzed by non-specific esterases in the gut, liver, and blood[2].
The causality behind the metabolic pathway relies on the biochemical stability of MAP. While the first ester bond of DAP is easily cleaved to yield MAP and allyl alcohol, the second ester bond in MAP is highly resistant to enzymatic hydrolysis. This resistance is due to the steric bulk and the negative charge of the adjacent carboxylate anion at physiological pH. Consequently, MAP is not further metabolized into phthalic acid but is instead excreted directly in the urine[8].
Species-Specific Hepatotoxicity
The cleavage of DAP yields equimolar amounts of MAP and allyl alcohol (AA)[2]. The toxicity of DAP is entirely driven by the AA pathway, as AA is oxidized by alcohol dehydrogenase to acrolein, a potent periportal hepatotoxicant[8].
Interestingly, mice are significantly more resistant to DAP hepatotoxicity than rats[8]. This is because mice possess a highly efficient Phase II detoxification mechanism; they rapidly conjugate acrolein with glutathione to form 3-hydroxypropylmercapturic acid (HPMA)[2]. Rats, lacking this rapid conjugation capacity, suffer greater hepatic damage from acrolein accumulation[8].
Figure 2: In vivo metabolic pathway of DAP yielding MAP, Allyl Alcohol, and downstream HPMA.
Quantitative Data Presentation
The following table synthesizes the pharmacokinetic and excretion profiles of DAP and its metabolites (including MAP) in rodent models over a 24-hour period following oral gavage.
| Pharmacokinetic Parameter | Rats (Fischer-344) | Mice (B6C3F1) |
| DAP Blood Half-life | ~2 minutes | ~2 minutes |
| Total Urinary Excretion (24h) | 50% - 70% | 80% - 90% |
| CO₂ Exhalation (Lungs, 24h) | 25% - 30% | 6% - 12% |
| Urinary MAP (Monoallyl Phthalate) | ~33% | ~39% |
| Urinary HPMA (Detoxified Acrolein) | ~17% | ~28% |
| Hepatotoxicity Susceptibility | High | Low |
Data synthesized from OECD SIDS[8] and Eigenberg et al. (1986)[2].
Conclusion
Monoallyl phthalate (MAP) bridges the gap between industrial polymer chemistry and mammalian toxicology. As a synthetic intermediate, its formation dictates the thermodynamic parameters required for producing commercial cross-linking agents[5]. As a biomarker, its presence in urine serves as a direct, quantifiable indicator of exposure to diallyl phthalate[7]. For drug development professionals and toxicologists, understanding the causality of MAP's resistance to in vivo hydrolysis is essential for accurate exposure reconstruction and environmental risk assessment[7].
References
-
Diallyl phthalate | C14H14O4 | CID 8560 - PubChem - NIH (Source: nih.gov)[Link]
-
DIALLYL PHTHALATE CAS N°: 131-17-9 (Source: oecd.org)[Link]
-
Human Health Hazard Assessment (Source: industrialchemicals.gov.au) [Link]
- US2939879A - Process for preparing allyl esters of carboxylic acids (Source: google.com)
-
httk R Package Virtual Training - EPA (Source: epa.gov)[Link]
-
Phthalates (鄰苯二甲酸酯) - Wikipedia (Source: wikipedia.org) [Link]
Sources
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- 2. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 鄰苯二甲酸酯 - 維基百科,自由的百科全書 [zh.wikipedia.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2939879A - Process for preparing allyl esters of carboxylic acids - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
The Environmental and Toxicological Fate of Monoallyl Phthalate: A Mechanistic Guide
Executive Summary
Monoallyl phthalate (MAP) is the primary monoester metabolite and environmental degradation product of diallyl phthalate (DAP), a widely utilized cross-linking agent in high-performance polymers and resins[1]. For drug development professionals and environmental scientists, understanding the fate of MAP is critical. In pharmaceutical contexts, phthalates are a primary class of extractables and leachables (E&L) originating from packaging materials. In the environment, the hydrolysis of the parent diester significantly alters its hydrophobicity, mobility, and toxicological profile. This whitepaper details the physicochemical partitioning, degradation pathways, and validated analytical methodologies for tracking MAP.
Chemical Identity and Environmental Partitioning
The environmental fate of DAP is heavily dictated by its conversion to MAP. The parent compound, DAP, is relatively hydrophobic and partitions into sediments. However, upon abiotic or biotic hydrolysis, the loss of one allyl group exposes a free carboxylic acid, forming MAP. This structural change drastically reduces the octanol-water partition coefficient (Log Kow), increasing the molecule's aqueous solubility and environmental mobility.
Table 1: Physicochemical and Kinetic Parameters
| Parameter | Diallyl Phthalate (Parent) | Monoallyl Phthalate (Metabolite) |
| Molecular Weight | 246.26 g/mol [2] | 206.20 g/mol |
| Log Kow | 3.23[2] | < 2.0 (Estimated, due to free carboxyl) |
| Blood Clearance Half-Life | ~2 minutes (Rodent)[3] | N/A (Transient intermediate) |
| Excretion Profile (Urine) | 50–90% of total dose in 24h[4] | 33–39% of total dose in 24h[5] |
| Hydrolysis Half-Life (pH 8) | 37 days[2] | Rapidly degrades to Phthalic Acid |
Environmental Degradation Pathways
The degradation of phthalates in the environment proceeds through a combination of abiotic and biotic mechanisms.
-
Abiotic Hydrolysis: The primary abiotic driver forming MAP is base-catalyzed ester cleavage. At a neutral pH of 7, the half-life of DAP is approximately 1.0 year; however, this accelerates rapidly to just 37 days at pH 8[2].
-
Biotic Degradation: Microorganisms such as Pseudomonas acidovorans and Comamonas testosteroni facilitate the aerobic biodegradation of phthalates[2][6]. These strains possess non-specific esterases that cleave MAP into phthalic acid and allyl alcohol[2]. Phthalic acid is subsequently metabolized via ring-cleavage pathways (e.g., the 3,4-dihydroxyphthalate pathway) to enter the tricarboxylic acid (TCA) cycle, enabling complete mineralization[6].
Environmental and metabolic degradation pathway of DAP to MAP.
Mammalian Pharmacokinetics and Toxicological Fate
For toxicologists evaluating E&L profiles, the pharmacokinetics of MAP are highly relevant. Intravenous administration of DAP in rodents reveals an extremely rapid clearance from the blood, with a half-life of approximately 2 minutes[3]. The compound does not bioaccumulate; instead, 50-90% of the dose is excreted in the urine within 24 hours[4].
Mechanisms of Hepatotoxicity and Species Differences
The systemic toxicity of DAP is primarily driven by its cleavage into allyl alcohol, which is subsequently oxidized by alcohol dehydrogenase into acrolein—a highly reactive and toxic aldehyde[5][7]. Acrolein is detoxified via conjugation with reduced glutathione, forming 3-hydroxypropylmercapturic acid (HPMA)[2][5].
Interestingly, DAP exhibits species-specific hepatotoxicity, being significantly more toxic to rats than to mice[5]. This is mechanistically explained by metabolic efficiency: mice excrete a higher proportion of MAP (39% vs. 33%) and HPMA (28% vs. 17%) than rats[2][5]. The higher HPMA excretion in mice indicates a superior capacity to detoxify the reactive acrolein intermediate via glutathione conjugation, thereby preventing periportal hepatic necrosis[5].
Validated Experimental Methodologies
To accurately assess the environmental and biological fate of MAP, protocols must be designed as self-validating systems to account for matrix effects and incomplete degradation.
Protocol 1: LC-MS/MS Quantification of MAP in Complex Matrices
Causality & Logic: Environmental and biological matrices (soil, urine) cause severe ion suppression in the Electrospray Ionization (ESI) source. Using a 13C -labeled internal standard corrects for this matrix effect, ensuring self-validation of the recovery rate. Furthermore, because MAP possesses both a hydrophobic allyl group and a hydrophilic free carboxylic acid, Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) cartridges are required to capture the analyte without breakthrough.
-
Sample Preparation: Spike 1.0 mL of the fluid matrix (or soil extract) with 10 ng of 13C4 -MAP internal standard.
-
SPE Conditioning: Condition the HLB cartridge with 3 mL methanol followed by 3 mL LC-MS grade water.
-
Loading & Washing: Load the spiked sample. Wash with 2 mL of 5% methanol in water to remove highly polar interferents.
-
Elution: Elute MAP using 2 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in ESI-negative Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions specific to the deprotonated MAP molecule.
Step-by-step LC-MS/MS analytical workflow for MAP quantification.
Protocol 2: Aerobic Mineralization Assay (Modified OECD 301B)
Causality & Logic: Measuring primary degradation (the disappearance of MAP) is insufficient because it may leave toxic intermediates like acrolein intact. Measuring CO2 evolution confirms complete mineralization (TCA cycle entry). The system is self-validated by running a parallel flask with a reference substance (e.g., sodium benzoate); if the reference does not degrade >60% in 14 days, the microbial inoculum is deemed non-viable, and the test is invalid.
-
Inoculum Preparation: Aerate activated sludge from a municipal wastewater treatment plant. Wash and resuspend in mineral medium.
-
Test Setup: Prepare sealed biometer flasks containing the mineral medium, inoculum, and MAP at a concentration of 10-20 mg Carbon/L.
-
Validation Controls: Set up a blank control (inoculum only) and a reference control (sodium benzoate).
-
Incubation & Trapping: Incubate in the dark at 22°C for 28 days. Trap evolved CO2 in a barium hydroxide ( Ba(OH)2 ) solution.
-
Titration: Periodically titrate the Ba(OH)2 traps with standardized HCl to quantify CO2 evolution, calculating the percentage of Theoretical Carbon Dioxide ( ThCO2 ) produced.
Conclusion
Monoallyl phthalate acts as a critical kinetic bottleneck in the environmental and toxicological lifecycle of diallyl phthalate. Its formation via ester hydrolysis increases environmental mobility, while its subsequent cleavage into allyl alcohol and acrolein dictates its hepatotoxic potential. By employing self-validating analytical protocols like isotope-dilution LC-MS/MS and CO2 -evolution assays, researchers can accurately model the fate of MAP, ensuring robust risk assessments in both environmental monitoring and pharmaceutical E&L studies.
Sources
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- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gestis-database.dguv.de [gestis-database.dguv.de]
Toxicological Dynamics and Analytical Workflows of Monoallyl Phthalate (MAP)
The Toxicological Paradigm of Monoallyl Phthalate (MAP)
In the landscape of phthalate ester toxicology, monoallyl phthalate (MAP) occupies a unique mechanistic niche. Unlike transitional phthalates (e.g., DEHP) where the monoester itself is the primary driver of endocrine disruption, MAP is primarily studied as the definitive, stable dosimetric biomarker for diallyl phthalate (DAP) exposure[1].
DAP is a widely used cross-linking agent and plasticizer in polymers, electrical parts, and epoxy formulations[2]. Upon systemic absorption, DAP is rapidly hydrolyzed by non-specific tissue esterases, yielding one molecule of MAP and one molecule of allyl alcohol (AA)[3]. Because AA is highly reactive and rapidly oxidized to the potent hepatotoxicant acrolein, quantifying MAP provides researchers with the exact stoichiometric extent of DAP cleavage without the confounding variables of rapid downstream phase II metabolism[3].
Intravenous pharmacokinetic studies demonstrate that DAP is cleared from the blood with a half-life of approximately 2 minutes, leaving no trace of the parent compound in tissues after 30 minutes[4]. Consequently, toxicological assessments rely entirely on tracking MAP and its co-metabolites[5].
Toxicokinetics and Species-Specific Hepatotoxicity
The toxicological profile of MAP is inextricably linked to the differential hepatotoxicity observed between species. Rats are highly susceptible to DAP-induced periportal liver necrosis, whereas mice are remarkably resistant[3]. This divergence is not driven by the direct toxicity of MAP, but rather by the metabolic clearance rates and the phase II handling of the AA/acrolein co-metabolite[3].
The Esterase Cleavage and Phase II Divergence
When DAP is cleaved, the resulting MAP is excreted in the urine, while the AA is oxidized by alcohol/aldehyde dehydrogenases into acrolein[1]. Acrolein must be rapidly detoxified via glutathione (GSH) conjugation to form 3-hydroxypropylmercapturic acid (HPMA)[3].
-
The Murine Advantage (Mice): Mice exhibit highly efficient overall metabolic clearance. MAP has a blood half-life of just 9 minutes in mice[5]. Mice rapidly conjugate acrolein with GSH, excreting 28% of the dose as HPMA and 39% as MAP[3]. This rapid detoxification shields their hepatic tissue from necrosis.
-
The Murine Disadvantage (Rats): Rats clear MAP much slower (half-life of 32 minutes)[5]. More critically, they fail to conjugate acrolein efficiently (only 17% excreted as HPMA), leading to prolonged systemic exposure to acrolein[3]. This is evidenced by the fact that rats oxidize 25–30% of the DAP dose all the way to exhaled CO₂, compared to just 6–12% in mice[3].
Quantitative Toxicokinetic Profiles
Table 1: Pharmacokinetic & Excretion Profile of DAP/MAP in Rodents (24h post-dose)
| Pharmacokinetic Parameter | Fischer-344 Rats | B6C3F1 Mice |
| MAP Blood Half-Life (min) | 32 | 9 |
| Total Urine Excretion (% of dose) | 50 – 70% | 80 – 90% |
| Exhaled CO₂ (% of dose) | 25 – 30% | 6 – 12% |
| Urinary MAP (% of dose) | 33% | 39% |
| Urinary HPMA (% of dose) | 17% | 28% |
Table 2: Hepatotoxicity and Phase II Conjugation Correlation
| Species | Hepatotoxicity Sensitivity | Glutathione Conjugation Rate | Primary Toxic Driver |
| Rat | High (Periportal Necrosis) | Lower (17% HPMA) | Prolonged Acrolein exposure (High CO₂) |
| Mouse | Low | Higher (28% HPMA) | Rapid detoxification of Acrolein |
Pathway Visualization
The following diagram maps the logical relationship between DAP cleavage, MAP excretion, and the species-specific pathways that dictate hepatotoxicity.
Metabolic pathway of DAP to MAP and Acrolein, highlighting species-specific detoxification routes.
Experimental Protocols: LC-MS/MS Quantification of MAP
To accurately assess exposure and metabolic clearance in toxicological studies, researchers must quantify MAP in biological matrices. As a Senior Application Scientist, I mandate the following self-validating LC-MS/MS protocol. Every step is designed with built-in causality to prevent matrix interference and ensure absolute quantitative integrity.
Step 1: Sample Aliquoting & Internal Standard Addition
-
Action: Aliquot 500 µL of urine or plasma into a clean microcentrifuge tube. Immediately add 10 µL of an isotopically labeled internal standard (e.g., MAP-d4 or ¹³C₄-MAP at 1 µg/mL).
-
Causality (The "Why"): Biological matrices cause unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. An isotopically labeled internal standard co-elutes with the target analyte and experiences the exact same matrix effects. By quantifying the ratio of MAP to MAP-d4, the system becomes self-validating, correcting for any analyte loss during extraction or ionization variability.
Step 2: Enzymatic Deconjugation
-
Action: Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase enzyme (e.g., from E. coli). Incubate the mixture at 37°C for 90 minutes.
-
Causality (The "Why"): Phthalate monoesters are extensively conjugated with glucuronic acid during phase II metabolism to increase water solubility. Analyzing raw urine only measures "free" MAP. Enzymatic cleavage of these conjugates ensures the measurement of total MAP, preventing a severe underestimation of the toxicokinetic exposure.
Step 3: Acidification and Solid-Phase Extraction (SPE)
-
Action: Post-incubation, acidify the sample with 2% formic acid until the pH reaches ~2.0. Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute the target compounds with 100% methanol. Evaporate under nitrogen and reconstitute in the mobile phase.
-
Causality (The "Why"): MAP is a weak carboxylic acid with a pKa of approximately 4.5. If extracted at physiological pH, the molecule remains ionized (hydrophilic) and will wash straight through the SPE sorbent. Acidifying the matrix to pH 2.0 ensures the carboxylate group is fully protonated (unionized), maximizing its lipophilicity and ensuring >95% retention on the reversed-phase sorbent.
Step 4: Chromatography & Mass Spectrometry (LC-MS/MS)
-
Action: Inject 5 µL onto a C18 UPLC column. Utilize a mobile phase gradient of Water (containing 0.1% acetic acid) and Acetonitrile. Detect via ESI in negative ion mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 205.1 → 161.1 (Quantifier) and m/z 205.1 → 77.0 (Qualifier).
-
Causality (The "Why"): Negative ESI is highly sensitive for carboxylic acids, stripping the proton to form the [M-H]⁻ precursor ion (m/z 205.1). The transition to 161.1 represents the specific loss of CO₂ (44 Da), a hallmark fragmentation of monoester phthalates. Monitoring a secondary qualifier transition (m/z 77.0, the phenyl ring) ensures that isobaric interferences do not cause false positives. If the ratio between the quantifier and qualifier peaks deviates by more than 20% from the calibration standard, the data point is automatically flagged for contamination, ensuring total trustworthiness.
References
-
Eigenberg DA, Carter DE, Schram KH, & Sipes IG (1986). Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice. Toxicology and Applied Pharmacology, 86(1): 12-21. 3
-
Human Health Hazard Assessment: Diallyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). 2
-
SIDS Initial Assessment Profile: Diallyl phthalate (CAS No. 131-17-9). OECD. 4
-
Diallyl phthalate | C14H14O4 | CID 8560. PubChem - National Institutes of Health (NIH). 1
-
Diallyl Phthalate Toxicity and Metabolism (December 23 2004). OECD SIDS Dossier. 5
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Note: The Mechanistic Role and Formulation Protocols of Monoallyl Phthalate in Unsaturated Polyester Resins
Executive Summary
For researchers in materials science and drug development professionals designing advanced encapsulants or controlled-release matrices, the precise control of polymer network architecture is paramount. Unsaturated polyester resins (UPRs) are heavily utilized for their robust mechanical properties and chemical resistance. Within these systems, Monoallyl Phthalate (MAP) serves as a critical reactive intermediate and modifying agent[1]. Unlike its highly crosslinking derivative, diallyl phthalate (DAP), MAP possesses a unique dual functionality—a polymerizable allyl group and a reactive carboxylic acid. This application note details the mechanistic causality of MAP in UPRs, provides quantitative data on its impact on polymer properties, and outlines self-validating protocols for its synthesis and integration.
Mechanistic Insights: MAP in Polymer Networks
The utility of MAP in UPR formulation stems from its asymmetric chemical structure, which allows it to act as both a comonomer during polycondensation and a reactive modifier during the curing phase.
-
Dual-Stage Reactivity: During the initial synthesis of the polyester backbone, the carboxylic acid group of MAP can undergo esterification with glycols (e.g., propylene glycol). This reaction grafts the allyl double bond directly onto the polymer backbone as a pendant group.
-
Internal Plasticization and Stress Reduction: When UPRs are crosslinked using standard monomers like styrene, the resulting network can be highly rigid and brittle. By incorporating MAP, the pendant allyl groups participate in the free-radical chain-growth mechanism [2]. Because MAP is monofunctional with respect to free-radical polymerization (containing only one allyl group), it acts as an internal plasticizer. It intentionally lowers the overall crosslink density compared to tetrafunctional agents like DAP, thereby reducing cure shrinkage and mitigating residual internal stresses.
-
Free-Radical Kinetics: The polymerization of the allyl group in MAP is initiated by the thermal or catalytic decomposition of peroxides (e.g., Methyl Ethyl Ketone Peroxide, MEKP). The reaction is characterized by a specific gel point (typically 20-30% conversion for allyl phthalates) where the liquid resin transitions into a continuous three-dimensional thermoset network [1].
-
Toxicological and Metabolic Relevance: For biomedical and pharmaceutical encapsulant applications, understanding the metabolic fate of residual monomers is critical. In mammalian systems, allyl phthalates undergo hydrolysis of the ester bonds to form MAP and allyl alcohol, which is further metabolized [3]. Ensuring complete conversion during the curing protocol is therefore essential to minimize leachable toxicity.
Reaction pathway of monoallyl phthalate synthesis and subsequent UPR crosslinking.
Quantitative Data: Impact of Allyl Modifiers on UPR Properties
The addition of allyl-based modifiers (like MAP and DAP) significantly alters the thermomechanical profile of the baseline polyester resin [4]. The table below summarizes the causal relationship between modifier concentration and resulting physicochemical properties.
| Property | Neat UPR (0% Modifier) | 10 wt% Allyl Modifier | 15 wt% Allyl Modifier | Mechanistic Causality |
| Viscosity (Pa·s at 25°C) | 2.5 - 3.0 | 1.8 - 2.2 | 1.2 - 1.5 | Acts as a reactive diluent, increasing free volume and flowability prior to curing. |
| Impact Strength (kJ/m²) | ~63.0 | ~78.0 | ~125.0 | Pendant allyl groups act as internal plasticizers, absorbing impact energy via chain mobility. |
| Cure Shrinkage (%) | 7.0 - 9.0 | 5.5 - 6.5 | 4.0 - 5.0 | Delayed gelation and lower crosslink density reduce volumetric contraction during polymerization. |
| Thermal Decomposition (°C) | ~280 | ~310 | ~340 | Formation of stable C-C covalent bonds via allyl polymerization enhances thermal stability. |
Experimental Protocols
The following self-validating protocols describe the synthesis of MAP and its subsequent use in curing a UPR system.
Protocol 1: Synthesis of Monoallyl Phthalate (MAP) via Anhydride Activation
This protocol isolates the first stage of allyl phthalate synthesis, preventing the secondary esterification that leads to DAP [1].
Materials:
-
Phthalic Anhydride (High purity, >99%)
-
Allyl Alcohol (Anhydrous)
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Hydroquinone (Polymerization inhibitor)
Step-by-Step Methodology:
-
Reagent Charging: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge 1.0 molar equivalent of phthalic anhydride and 1.1 molar equivalents of allyl alcohol.
-
Causality: A slight excess of allyl alcohol drives the ring-opening alcoholysis forward.
-
-
Inhibition: Add 0.1 wt% hydroquinone to the reaction mixture.
-
Causality: Hydroquinone scavenges trace free radicals, preventing the premature, thermally-induced polymerization of the allyl double bonds during heating.
-
-
Catalysis & Heating: Add 0.5 wt% p-TSA. Gradually heat the mixture to 70–80°C under continuous nitrogen flow.
-
Causality: Maintaining the temperature strictly below 85°C ensures that the reaction stops at the monoester stage (MAP) and prevents the secondary esterification that requires higher temperatures and water removal to form DAP.
-
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the depletion of phthalic anhydride via FTIR (disappearance of anhydride carbonyl stretch at ~1760 cm⁻¹ and appearance of ester/acid carbonyls at ~1730 cm⁻¹ and ~1700 cm⁻¹).
-
Purification: Cool the mixture to room temperature. Wash the organic phase with chilled distilled water to remove unreacted allyl alcohol and catalyst residues. Isolate the MAP organic layer and dry over anhydrous magnesium sulfate.
Protocol 2: Formulation and Curing of MAP-Modified UPR
This protocol details the integration of MAP into a standard UPR to form a low-shrinkage, high-impact thermoset.
Materials:
-
Unsaturated Polyester Resin (e.g., Propylene glycol maleate/phthalate base) [2]
-
Synthesized MAP (from Protocol 1)
-
Methyl Ethyl Ketone Peroxide (MEKP, 1.5 wt% active oxygen, Initiator)
-
Cobalt(II) Octoate (6% solution, Accelerator)
Step-by-Step Methodology:
-
Resin Blending: In a planetary mixer, blend the UPR base with 15 wt% MAP. Stir at 200 RPM for 15 minutes until optically homogenous.
-
Accelerator Integration: Add 0.2 wt% Cobalt(II) Octoate to the resin blend. Mix thoroughly for 5 minutes.
-
Validation Check: The resin should transition to a slight pink/purple hue, indicating uniform dispersion of the cobalt ions.
-
-
Initiator Addition (Critical Safety Step): Add 1.5 wt% MEKP to the mixture.
-
Causality & Safety:Never mix MEKP and Cobalt Octoate directly together outside of the resin. Direct contact causes a violent, explosive redox reaction. The cobalt acts to decompose the MEKP into free radicals at room temperature, bypassing the need for thermal activation.
-
-
Degassing: Immediately transfer the catalyzed resin to a vacuum chamber. Apply a vacuum of -0.09 MPa for 5–10 minutes.
-
Causality: Dissolved oxygen is a potent diradical that scavenges MEKP radicals, leading to surface tackiness and incomplete internal curing. Vacuum degassing removes this oxygen and entrapped mixing voids.
-
-
Casting and Curing: Pour the degassed resin into a prepared mold (e.g., silicone or PTFE-coated steel). Allow to cure at room temperature (25°C) for 24 hours.
-
Post-Curing: Transfer the mold to a forced-air oven and post-cure at 80°C for 4 hours.
-
Causality: Room temperature curing often leaves 5-10% unreacted double bonds due to vitrification (the glass transition temperature of the network exceeding the curing temperature). Thermal post-curing mobilizes trapped radicals and unreacted MAP, driving conversion to >98% and maximizing mechanical stability.
-
Step-by-step workflow for the formulation and curing of MAP-modified UPRs.
References
monoallyl phthalate as a reactive plasticizer in PVC
Application Note: Monoallyl Phthalate as a Reactive Plasticizer for Zero-Migration Medical-Grade PVC
Executive Summary
The widespread use of polyvinyl chloride (PVC) in medical devices (e.g., blood bags, IV tubing) relies heavily on plasticizers to impart necessary flexibility. However, traditional orthophthalates like di(2-ethylhexyl) phthalate (DEHP) are physically—not chemically—bound to the polymer network. This lack of covalent anchoring leads to plasticizer migration into physiological fluids, posing severe toxicological risks.
This application note details the formulation and validation of1[1]. By leveraging their polymerizable allyl functional groups, these compounds covalently graft to the PVC backbone during melt processing, creating a zero-migration matrix suitable for stringent biomedical and drug development applications.
Mechanistic Causality: The Dual-Phase Plasticization Model
The efficacy of MAP as a reactive plasticizer relies on a sequential physical-chemical mechanism. Understanding this causality is critical for optimizing processing parameters.
-
Physical Intercalation (Phase 1): Initially, the aromatic phthalate core of MAP acts similarly to traditional plasticizers. It intercalates between adjacent PVC polymer chains, increasing free volume and reducing intermolecular dipole-dipole interactions. This lowers the melt viscosity and glass transition temperature (Tg), facilitating processability.
-
Chemical Immobilization (Phase 2): The critical differentiator is the terminal allyl group ( −CH2−CH=CH2 ). During melt processing, the introduction of a thermal radical initiator generates free radicals that abstract labile chlorine or hydrogen atoms from the PVC backbone, creating macroradicals. The allyl double bonds of MAP then undergo radical addition,2[2]. This covalent anchoring fundamentally eliminates the thermodynamic driving force for plasticizer exudation.
Workflow of MAP/DAP reactive plasticization and covalent grafting in PVC.
Protocol: Formulation and Self-Validating Extraction Assay
Audience Note: This protocol is designed for laboratory-scale compounding and includes a self-contained validation step to confirm the success of the covalent grafting.
Materials:
-
Dicumyl Peroxide (DCP) – Thermal radical initiator
-
Calcium/Zinc (Ca/Zn) Stearate – Thermal stabilizer
Step-by-Step Methodology:
-
Dry Blending (Absorption Phase):
-
In a high-intensity mixer, combine 100 parts per hundred resin (phr) PVC, 30 phr MAP, 2 phr Ca/Zn stabilizer, and 0.5 phr DCP.
-
Mix at 80°C for 10 minutes.
-
Causality: Heating to 80°C expands the micro-pores of the PVC resin particles, allowing the liquid MAP to be fully absorbed. This ensures a homogeneous distribution prior to melting, preventing localized pooling of the initiator.
-
-
Melt Compounding (Reactive Phase):
-
Transfer the dry blend to a twin-screw extruder or a two-roll mill.
-
Maintain the processing temperature strictly between 160°C and 170°C.
-
Causality: This precise temperature window is critical. It is high enough to melt the PVC and trigger the homolytic cleavage of DCP into free radicals (initiating the allyl grafting), but low enough to prevent the thermal dehydrochlorination (degradation) of the PVC backbone.
-
-
Compression Molding:
-
Mold the compounded material at 175°C under 15 MPa of pressure for 5 minutes to form standardized 2 mm thick test plaques.
-
-
Self-Validating Migration Assay:
-
Rationale: If the grafting reaction failed, the MAP will remain physically unbound and will easily leach out in a harsh solvent.
-
Cut 2x2 cm specimens of the cured MAP-PVC and a standard DEHP-PVC control.
-
Record the initial weight ( W0 ).
-
Immerse the specimens in n-hexane at 50°C for 24 hours.
-
Remove the specimens, dry in a vacuum oven at 60°C for 12 hours to eliminate residual solvent, and record the final weight ( W1 ).
-
Calculate mass loss: ΔW(%)=[(W0−W1)/W0]×100 . A mass loss of <1% confirms successful covalent immobilization.
-
Quantitative Data: Comparative Performance
The following table summarizes the thermomechanical and migration properties of PVC plasticized with standard DEHP versus reactive MAP, demonstrating the efficacy of the grafting mechanism.
| Property / Metric | DEHP-Plasticized PVC (30 phr) | MAP-Grafted PVC (30 phr) | Causality / Significance |
| Solvent Extraction (n-Hexane, 24h) | > 12.0% Mass Loss | < 0.8% Mass Loss | Covalent bonding of MAP prevents solvent extraction and physiological leaching. |
| Tensile Strength | ~ 15.2 MPa | ~ 22.4 MPa | Cross-linking/grafting reinforces the polymer network, increasing ultimate strength. |
| Elongation at Break | ~ 310% | ~ 245% | Slight reduction in flexibility due to restricted chain mobility from the IPN. |
| Glass Transition (Tg) | 25°C | 32°C | Covalent tethering restricts the micro-Brownian motion of PVC chains. |
Toxicological & Pharmacokinetic Context for Drug Development
For drug development professionals assessing the biocompatibility of medical containers, the metabolic fate of any unreacted plasticizer is a paramount concern. While covalently bound MAP poses no migration risk, unreacted residual monomers can leach.
In vivo pharmacokinetic studies demonstrate that4[4]. Allyl alcohol is a known periportal hepatotoxicant, as it is further oxidized into acrolein, a highly reactive aldehyde that depletes cellular glutathione[4]. Therefore, the optimization of the radical initiator concentration (Step 1 of the protocol) is not merely a structural requirement, but a critical toxicological safeguard to ensure >99% conversion of the allyl groups during compounding to pass ISO 10993 biocompatibility standards.
References
-
OECD SIDS Initial Assessment Profile: Diallyl Phthalate (CAS No. 131-17-9). OECD.org.[Link]
-
SIAM 19, 19-22 October 2004 JP/ICCA SIDS INITIAL ASSESSMENT PROFILE. OECD.org.[Link]
-
Polymerization of monoallyl phthalate. ResearchGate.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Monoallyl Phthalate (MAP) Troubleshooting & Purification Guide
Welcome to the Technical Support Center for Monoallyl Phthalate (MAP) , also known as allyl hydrogen phthalate. This guide is specifically designed for researchers, analytical chemists, and drug development professionals who require high-purity MAP for synthesis, biological assays, or polymer development.
Below, you will find diagnostic FAQs, self-validating analytical workflows, and causality-driven purification protocols to resolve common impurity issues.
SECTION 1: Diagnostic FAQs (Impurity Profiling & Causality)
Q: What are the primary impurities found in crude Monoallyl Phthalate, and what drives their formation? A: MAP is typically synthesized via the ring-opening esterification of phthalic anhydride with allyl alcohol. Because phthalic anhydride possesses two reactive acyl sites, the reaction is prone to the following impurity pathways:
-
Diallyl Phthalate (DAP): Formed via over-esterification. While the first esterification is rapid and exothermic, the second requires higher activation energy. If the reaction temperature is not strictly controlled, local overheating drives the formation of this diester.
-
Phthalic Acid (PA): Formed via the hydrolysis of either the unreacted phthalic anhydride or the MAP product itself, typically due to moisture ingress during synthesis or workup.
-
Allyl Alcohol (AA): Residual, unreacted starting material.
Q: Why is trace Diallyl Phthalate (DAP) contamination a critical failure point in biological and toxicological assays? A: DAP contamination severely confounds in vivo and in vitro biological data due to its specific metabolic profile. When introduced into biological systems, DAP is rapidly cleared from the blood (half-life of ~2 minutes) and undergoes enzymatic hydrolysis into MAP, allyl alcohol (AA) , and 3-hydroxypropylmercapturic acid (HPMA) 1[1]. Crucially, allyl alcohol is a potent periportal hepatotoxicant. Studies show that DAP is significantly more hepatotoxic to rats than to mice because of species-specific differences in glutathione conjugation with AA or its active metabolite, acrolein1[1]. If your MAP contains trace DAP, observed toxicity may be an artifact of AA generation rather than the pharmacological effect of MAP.
SECTION 2: Analytical Identification Workflows
To effectively remove impurities, you must first understand their physicochemical differences. DAP, for instance, is a liquid with a boiling point of 157°C at 0.67 kPa and a density of 1120 kg/m ³ 2[2], but unlike MAP, it lacks an ionizable proton.
Table 1: Physicochemical Properties of MAP and Common Impurities
| Compound | Role | Molecular Weight | Boiling Point | Ionizable Groups | LogP (approx) |
| Monoallyl Phthalate (MAP) | Target Product | 206.20 g/mol | N/A (Decomposes) | 1 (Carboxylic Acid) | 1.8 |
| Diallyl Phthalate (DAP) | Over-esterification | 246.26 g/mol | 157°C (0.67 kPa) | 0 (Neutral Diester) | 3.2 |
| Phthalic Acid (PA) | Hydrolysis Degradant | 166.13 g/mol | Solid (Decomposes) | 2 (Carboxylic Acids) | 0.7 |
| Allyl Alcohol (AA) | Unreacted Precursor | 58.08 g/mol | 97°C | 0 (Aliphatic Alcohol) | -0.2 |
Protocol 1: RP-HPLC Method for MAP Purity Assessment
Causality Focus: MAP and PA contain free carboxylic acids. If analyzed using a neutral mobile phase, these molecules will partially ionize, leading to severe peak tailing and variable retention times. The mobile phase must be acidified below their pKa (~3.5) to ensure they remain fully protonated (lipophilic), interacting predictably with the C18 stationary phase.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric acid ( H3PO4 ) in HPLC-grade Water (pH ~2.5).
-
Solvent B: 100% Acetonitrile.
-
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Gradient: 20% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Self-Validation Checkpoint: Inject a resolution mixture containing PA, MAP, and DAP.
-
Expected Elution Order: PA (earliest) → MAP → DAP (latest).
-
Validation: If PA and MAP co-elute or exhibit broad fronting, the pH of Solvent A is too high. Verify the pH is ≤2.5 and remake the buffer if necessary.
-
Fig 1: Multi-modal analytical workflow for MAP impurity profiling.
SECTION 3: Purification and Removal Strategies
Q: Fractional distillation degrades my MAP. How can I selectively remove DAP and PA without inducing thermal degradation? A: Because MAP is a monoester, it decomposes at high temperatures before it can cleanly distill. Instead of thermal separation, leverage the structural differences in ionizable groups (Table 1). A pH-Swing Liquid-Liquid Extraction (LLE) is the most scalable and non-destructive method3[3].
Protocol 2: pH-Swing Liquid-Liquid Extraction
Causality Focus: The choice of base is critical. Using a strong base like Sodium Hydroxide (NaOH) will cause nucleophilic attack on the ester carbonyl, hydrolyzing your MAP product into phthalic acid and allyl alcohol. Instead, Sodium Bicarbonate ( NaHCO3 ) must be used. NaHCO3 (pH ~8.0) is strong enough to deprotonate the carboxylic acid of MAP (pKa ~3.5), driving it into the aqueous phase as a salt, but mild enough to leave the ester bond intact. DAP, lacking a carboxylic acid, remains neutral and is left behind in the organic phase.
-
Initial Solubilization: Dissolve the crude MAP mixture in Ethyl Acetate (EtOAc).
-
Mild Base Extraction: Wash the organic layer with 3 volumes of 5% aqueous NaHCO3 (pH 7.5–8.0).
-
Mechanism: MAP and PA convert to water-soluble sodium salts and partition into the aqueous layer. DAP and AA remain in the EtOAc layer.
-
-
Phase Separation: Separate the layers.
-
Self-Validation Checkpoint: Before discarding the organic layer (containing DAP), perform a rapid TLC (Hexane:EtOAc 4:1, UV visualization). If a heavy MAP spot is visible at the baseline, the initial extraction was incomplete or the pH was too low. Re-extract the organic layer with fresh NaHCO3 .
-
-
Acidification: Carefully acidify the retained aqueous layer containing MAP using 1M HCl until the pH reaches 2.0.
-
Mechanism: This reprotonates the MAP, rendering it lipophilic. (Note: PA will also reprotonate but is significantly less soluble in organic solvents than MAP).
-
-
Product Recovery: Extract the acidified aqueous layer with fresh EtOAc. Wash the new organic layer with brine, dry over anhydrous Na2SO4 , and evaporate under reduced pressure to yield highly purified MAP.
Fig 2: pH-dependent liquid-liquid extraction for MAP purification.
References
- Title: OECD SIDS: DIALLYL PHTHALATE | Source: OECD | URL
- Title: Human Health Hazard Assessment: Diallyl Phthalate | Source: Industrial Chemicals Gov | URL
- Title: Diallyl phthalate | C14H14O4 | CID 8560 - PubChem | Source: NIH | URL
- Title: US2939879A - Process for preparing allyl esters of carboxylic acids | Source: Google Patents | URL
Sources
Technical Support Center: Troubleshooting Gelation in Monoallyl Phthalate (MAP) Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monoallyl phthalate (MAP) polymerization. This guide is designed for researchers, scientists, and professionals encountering challenges with premature gelation during their experiments. As a mono-functional allyl monomer, MAP presents unique polymerization characteristics. While it is known to form low molecular weight polymers due to processes like degradative chain transfer, the formation of a cross-linked, insoluble gel is a common and often process-terminating issue.[1] This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you achieve control over your MAP polymerization reactions.
Core Principles: Understanding Gelation in MAP Polymerization
Before troubleshooting, it's crucial to understand the underlying mechanisms that lead to gelation. Unlike divinyl monomers which have two polymerizable groups, MAP's path to a cross-linked network is more subtle and hinges on side reactions.
-
The Role of Chain Transfer: The primary cause of low molecular weight polymers in allyl monomer systems is degradative chain transfer to the monomer.[1] A growing polymer radical abstracts a hydrogen atom from the methylene group of a MAP monomer, creating a stable, less reactive allylic radical that is slow to re-initiate polymerization, effectively terminating the kinetic chain.[1][2]
-
The Path to Cross-Linking: Gelation occurs when individual polymer chains become linked together to form a macroscopic network. In MAP polymerization, this primarily happens through intermolecular chain transfer to the polymer . A radical on a growing chain can abstract a hydrogen from the backbone of an already-formed polymer chain. This creates a new radical site on the polymer backbone, which can then propagate by adding monomer units, forming a branch point. When enough of these branches connect different chains, the system reaches the gel point , characterized by a rapid increase in viscosity and the formation of an insoluble polymer network.[3]
-
The "Gel Effect" (Autoacceleration): As polymerization proceeds, the viscosity of the medium increases. This increased viscosity slows down the termination reactions between large polymer chains, as they can no longer diffuse easily.[4] However, small monomer molecules can still diffuse to the active radical sites. This leads to a rapid increase in the polymerization rate and heat generation, which can quickly lead to uncontrolled cross-linking and premature gelation.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during MAP polymerization in a question-and-answer format.
Q1: My reaction gelled almost immediately after adding the initiator. What are the most likely causes?
Immediate gelation points to a reaction that is proceeding far too rapidly and uncontrollably. The most common culprits are:
-
Excessively High Initiator Concentration: A high concentration of initiator generates a large number of free radicals simultaneously. This high radical flux accelerates polymerization and increases the probability of chain transfer events that lead to branching and cross-linking.[4]
-
High Reaction Temperature: Temperature significantly impacts the decomposition rate of the initiator and the propagation rate of the polymer.[5][6] A high temperature can cause a burst of radicals and an extremely fast, exothermic reaction, leading to rapid gelation.[4]
-
Inefficient Inhibitor Removal: Commercial monomers often contain inhibitors (like BHT or MEHQ) to prevent polymerization during storage.[2][7] If the inhibitor is not completely removed, researchers might add an excess of initiator to overcome its effect, inadvertently creating conditions for a runaway reaction once the inhibitor is consumed. Conversely, if all inhibitor is removed and the monomer is not used immediately, spontaneous polymerization can occur upon heating.[8]
Solution Pathway:
-
Reduce Initiator Concentration: Start with a lower initiator concentration and increase it incrementally in subsequent experiments if the polymerization rate is too slow.[4][8]
-
Lower Reaction Temperature: Decrease the reaction temperature to gain better control over the polymerization rate.[4][8]
-
Verify Monomer Purity: Ensure any inhibitor removal process is validated and that the purified monomer is stored properly (cool, dark, under an inert atmosphere if necessary) and used promptly.[2]
Q2: The reaction became extremely viscous and gelled much earlier than expected. How can I delay the onset of gelation?
Delaying the gel point involves slowing down and controlling the reaction kinetics and the formation of cross-links.
-
Optimize Initiator & Temperature: As discussed in Q1, these are the primary levers for controlling the reaction rate. Lowering either will generally delay gelation. For diallyl phthalate (DAP), a related monomer, the conversion at the gel point is highly dependent on temperature, increasing from 25% at 80°C to 45% at 220°C, showing that higher temperatures can sometimes allow for higher conversion before gelation if the reaction remains controlled.[9]
-
Introduce a Solvent: Performing the polymerization in a suitable solvent is a highly effective strategy. A solvent reduces the effective concentration of both the monomer and the growing polymer chains, which decreases the probability of intermolecular interactions and cross-linking.[8] It also helps to dissipate heat, preventing the formation of localized "hot spots" that can trigger runaway reactions.[4]
-
Gradual Initiator Addition: Instead of adding the initiator all at once, add it gradually over a period of time using a syringe pump.[4] This maintains a low, steady concentration of radicals, allowing for more controlled chain growth and reducing the likelihood of the gel effect.[4]
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a1 [label="ACTION:\n- Reduce initiator concentration.\n- Consider gradual addition.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; a2 [label="ACTION:\n- Lower reaction temperature.\n- Ensure uniform heating.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; a3 [label="ACTION:\n- Introduce a suitable solvent to\n dissipate heat and reduce viscosity.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; a4 [label="ACTION:\n- Confirm inhibitor removal.\n- Check for monomer impurities.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges start -> {q1, q2, q3, q4} [color="#5F6368"]; q1 -> a1 [label="Yes", color="#4285F4"]; q2 -> a2 [label="Yes", color="#4285F4"]; q3 -> a3 [label="Yes", color="#4285F4"]; q4 -> a4 [label="Unsure/No", color="#4285F4"]; } enddot Caption: A troubleshooting workflow for diagnosing premature gelation.
Q3: What is the role of oxygen, and how does it affect gelation?
Oxygen has a complex and often misunderstood role in free-radical polymerization.
-
As an Inhibitor: Oxygen can react with initiator-derived radicals (R•) or growing polymer radicals (P•) to form peroxy radicals (ROO• or POO•).[7] These peroxy radicals are often much less reactive and slower to add to monomer double bonds, thus inhibiting or slowing down the polymerization.[7] This is why reactions are typically purged with an inert gas like nitrogen or argon.[8]
-
Interaction with Inhibitors: Many common phenolic inhibitors, such as BHT and MEHQ, require the presence of trace amounts of oxygen to function effectively.[2] The inhibitor reacts with the peroxy radical (ROO•) in a termination step, which is much faster than the self-polymerization of monomer radicals (R•).[7]
-
Oxidative Side Reactions: At higher temperatures, oxygen can act as an oxidant, leading to degradation of the monomer or polymer, causing discoloration (yellowing) and the formation of impurities that can affect the reaction kinetics.[7]
Recommendation: For consistent and reproducible results, it is best practice to remove dissolved oxygen from the reaction mixture by purging with an inert gas.[8] This eliminates oxygen's variable inhibitory effects and prevents unwanted side reactions.
Q4: My monomer contains an inhibitor. Should I remove it?
The answer depends on your specific experimental goals.
-
When to Keep It: For many applications, the small amount of inhibitor (typically 100-200 ppm) can be overcome by the initiator at the reaction temperature.[2][4] Leaving the inhibitor in can provide a valuable induction period, preventing polymerization from starting before the system reaches the target temperature, which can improve control.
-
When to Remove It: If you require very high purity, are studying polymerization kinetics, or if the inhibitor interferes with downstream applications, it should be removed. Common removal methods include washing with an alkaline solution or passing the monomer through a column of activated alumina.
-
The Risk of Removal: Be aware that inhibitor-free monomer is highly susceptible to spontaneous polymerization, especially when heated or exposed to light.[2] It should be stored in a cool, dark place and used as quickly as possible after purification.[2] It is often wise to add a small, known amount of a different inhibitor back to the purified monomer for storage.[2]
Experimental Protocols & Data
Protocol 1: Controlled Bulk Polymerization of Monoallyl Phthalate
This protocol provides a baseline for a controlled polymerization, minimizing the risk of premature gelation.
-
Monomer Preparation: If required, remove the inhibitor from the MAP monomer. Caution: Handle inhibitor-free monomer with care.
-
Reaction Setup: Assemble a reaction vessel (e.g., a three-neck flask) equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet/outlet. Ensure all glassware is clean and dry.
-
Inert Atmosphere: Begin stirring the MAP monomer in the vessel and purge the system with a gentle stream of nitrogen for at least 30 minutes to remove dissolved oxygen.[8]
-
Heating: Heat the monomer to the desired reaction temperature (e.g., 70-80°C) under a continuous nitrogen blanket. Ensure the heating is uniform to avoid hot spots.[4]
-
Initiator Preparation: In a separate, small vessel, dissolve the calculated amount of initiator (e.g., benzoyl peroxide) in a small amount of purified monomer or a suitable solvent.
-
Initiation: Once the reaction temperature has stabilized, add the initiator solution to the reaction vessel. For maximum control, use a syringe pump to add the initiator solution gradually over 30-60 minutes.[4]
-
Monitoring: Continuously monitor the reaction temperature and viscosity. A sudden increase in temperature or viscosity is an early warning sign of impending gelation.[4]
-
Termination: To stop the reaction before gelation, cool the mixture rapidly and expose it to air (oxygen will inhibit the reaction). The resulting polymer can be isolated by precipitation in a non-solvent like methanol.[8]
Table 1: Influence of Key Parameters on MAP Gelation
| Parameter | Effect on Gelation | Underlying Reason | Recommended Control Strategy |
| Initiator Concentration | Higher concentration significantly accelerates gelation. | Increases the number of growing chains and radical sites, promoting branching and cross-linking.[4] | Use the lowest effective concentration. Add initiator gradually over time.[4] |
| Reaction Temperature | Higher temperature generally accelerates gelation. | Increases initiator decomposition rate and all reaction kinetic constants, potentially leading to thermal runaway (gel effect).[4][6] | Select a temperature that provides a moderate reaction rate. Ensure uniform heating and efficient heat dissipation.[8] |
| Solvent | Adding a solvent delays or prevents gelation. | Reduces effective monomer/polymer concentration, lowers viscosity, and improves heat transfer, mitigating the gel effect.[4][8] | Use a suitable, peroxide-free solvent to run the reaction at a lower monomer concentration.[2] |
| Oxygen | Presence typically inhibits/delays polymerization. | Forms less reactive peroxy radicals, slowing the reaction. Can also cause oxidative degradation at high temperatures.[7] | For reproducibility, purge the reaction with an inert gas (N₂ or Ar) before and during polymerization.[8] |
Visualization of the Cross-Linking Mechanism
The diagram below illustrates how linear poly(monoallyl phthalate) chains can become cross-linked through intermolecular chain transfer.
// Descriptions desc1 [label="A growing polymer chain (P•)\nadds a monomer (M).", fontsize=10]; desc2 [label="The active chain abstracts a hydrogen\nfrom another polymer chain (P'-H),\ncreating a new radical on that chain's backbone (P'•).", fontsize=10]; desc3 [label="The new backbone radical (P'•)\npropagates, forming a branch\nthat links the two chains.", fontsize=10];
// Layout p1 -> p2 [style=invis]; p2 -> p3 [style=invis]; p1 -> desc1 [style=invis]; p2 -> desc2 [style=invis]; p3 -> desc3 [style=invis];
// Visible Edges edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; p1 -> p2 [constraint=false, style=solid, label=" "]; p2 -> p3 [constraint=false, style=solid, label=" "]; } enddot Caption: Simplified mechanism for cross-link formation in MAP polymerization.
References
- Troubleshooting gelation issues in 1,2,4-Trivinylbenzene polymerization. Benchchem.
- Troubleshooting premature gelation in Triallyl trimesate polymerization. Benchchem.
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020).
- Technical Support Center: Preventing Unwanted Polymerization of Allyl Groups. Benchchem.
- Polymerisation of Allyl Compounds. ResearchGate.
- Preparation and properties of diallyl phthalate prepolymers. ResearchGate.
- The effect of temperature and initiator levels on the dispersion polymerization of polystyrene. (1987). SciSpace.
- Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar. (2025). MDPI.
- Transient Behavior and Gelation of Free Radical Polymerizations in Continuous Stirred Tank Reactors. (2005). SciSpace.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Monoallyl Phthalate (MAP) Solubility
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter bottlenecks when working with monoallyl phthalate (MAP, CAS 3882-14-2). MAP is a phthalic acid monoester and a primary in vivo metabolite of diallyl phthalate[1]. It presents a classic solubilization challenge in laboratory settings due to its amphiphilic nature: it possesses a hydrophobic aromatic ring and an allyl ester chain, paired with a polar, ionizable carboxylic acid group.
While highly soluble in organic solvents, MAP exhibits poor aqueous solubility in its protonated state, frequently causing precipitation during assay preparation[2]. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers in your workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does MAP precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This phenomenon is driven by the hydrophobic effect and rapid solvent displacement. DMSO acts as a powerful hydrogen-bond acceptor that solvates the aromatic and allyl moieties of MAP. When diluted into water, the local concentration of DMSO drops rapidly, and water molecules preferentially hydrogen-bond with each other rather than solvating the hydrophobic regions of MAP. Furthermore, if your buffer pH is below MAP's pKa (which is approximately 3.38, based on structurally similar phthalic acid monoesters[3]), the carboxylic acid remains protonated and uncharged. This lack of ionization drastically reduces aqueous solubility and triggers rapid precipitation.
Q2: What are the optimal organic solvents for preparing highly concentrated (>100 mM) stock solutions? A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards for MAP. Both are polar aprotic solvents that effectively disrupt intermolecular hydrogen bonding between MAP molecules. Absolute ethanol can also be used for applications where DMSO toxicity is a concern, though the maximum solubility limit will be slightly lower.
Q3: Can I dissolve MAP directly in water without using any organic cosolvents? A: Yes, by exploiting its ionizable carboxylic acid group. By adjusting the aqueous solution to a pH of 6.0–7.0 using a strong base (e.g., NaOH), you convert MAP into its sodium salt (sodium monoallyl phthalate). Because the operational pH is more than 2 units above its pKa, >99% of the molecules are ionized. These ion-dipole interactions with water provide enough thermodynamic stability to overcome the hydrophobic effect of the allyl and aromatic groups.
Q4: How do I maintain MAP in solution for cell-based assays at neutral pH without exceeding the 0.1% DMSO cytotoxicity threshold? A: The most effective method is supramolecular complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). β-cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. The aromatic ring and allyl chain of MAP partition into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin maintains exceptional aqueous solubility[4]. This host-guest complexation shields the cells from both the precipitating MAP and high concentrations of cytotoxic organic solvents.
Section 2: Troubleshooting Guides & Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to your downstream assay without performing the built-in verification steps.
Protocol A: pH-Shift Solubilization (Salt Formation)
Mechanism: Deprotonation of the carboxylic acid to form a highly water-soluble sodium salt. Best suited for robust biochemical assays or enzyme kinetics.
-
Weighing: Weigh the required mass of MAP into a clean glass vial.
-
Initial Suspension: Add 80% of the final target volume of distilled water (diH2O). The suspension will appear cloudy and heterogeneous.
-
Titration: Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH using a calibrated micro-pH probe.
-
Equilibration: Stop adding NaOH when the pH reaches 6.5.
-
Self-Validation Step 1: Observe the solution. It must transition from a cloudy suspension to a completely clear, transparent liquid. If turbidity persists, continue stirring for 10 minutes.
-
Volume Adjustment: Adjust to the final target volume with diH2O or your concentrated assay buffer.
-
Self-Validation Step 2 (Verification): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absolute absence of a pellet confirms complete solubilization.
Protocol B: HP-β-CD Complexation for Cell Assays
Mechanism: Encapsulation of the hydrophobic moiety within the cyclodextrin cavity[4]. Best suited for sensitive cell culture assays.
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired cell culture media or physiological buffer.
-
Guest Preparation: Prepare a 100 mM stock of MAP in 100% molecular-biology grade DMSO.
-
Complexation: Slowly add the MAP stock dropwise to the stirring HP-β-CD solution until the desired final concentration is reached (ensure final DMSO is <0.5%).
-
Thermodynamic Equilibration: Stir vigorously at room temperature for 30 minutes to allow the inclusion complex to form fully.
-
Self-Validation Step (Verification): Measure the absorbance of the solution at 340 nm using a spectrophotometer. An OD340<0.05 indicates the absence of light-scattering micro-precipitates, confirming successful and stable complexation.
Section 3: Quantitative Data Tables
Table 1: Solubility Profile of Monoallyl Phthalate in Various Solvents
| Solvent System | Estimated Solubility Limit | Recommended Use Case |
| DMSO | > 100 mg/mL | High-concentration master stock solutions |
| DMF | > 100 mg/mL | Non-aqueous organic synthesis |
| Ethanol (Absolute) | ~ 50 mg/mL | Intermediate stocks for assays sensitive to DMSO |
| Water (pH < 3.0) | < 0.1 mg/mL | Not recommended (Rapid precipitation occurs) |
| Water (pH > 6.0) | > 20 mg/mL | Aqueous biochemical assays (via Protocol A) |
| 20% HP-β-CD (Aqueous) | ~ 10 mg/mL | Cell-based and in vivo assays (via Protocol B) |
Table 2: Recommended Solubilization Strategies by Application Type
| Application | Primary Challenge | Recommended Strategy |
| Cell Culture Assays | Solvent cytotoxicity / Membrane disruption | HP-β-CD Complexation (Protocol B) |
| Enzyme Kinetics | Buffer compatibility / pH sensitivity | pH-Shift to Sodium Salt (Protocol A) |
| Animal Models (IV/IP) | Precipitation in bloodstream | Formulation in 10% Ethanol / 40% PEG400 / 50% Water |
| Analytical (HPLC) | Peak splitting / Column carryover | Direct dissolution in Mobile Phase A (e.g., Acetonitrile) |
Section 4: Visualizing the Solubilization Workflow
Decision matrix for selecting the optimal MAP solubilization strategy based on assay constraints.
Section 5: References
1.[1] Diallyl phthalate | C14H14O4 | CID 8560 - PubChem - NIH. Source: nih.gov. 1 2.[2] SIAM 19, 19-22 October 2004 JP/ICCA SIDS INITIAL ASSESSMENT PROFILE. Source: oecd.org. 2 3.[3] MONOBUTYL PHTHALATE | 131-70-4. Source: chemicalbook.com. 3 4.[4] Removal of Phthalic Acid Esters from Aqueous Solution by Inclusion and Adsorption on β-Cyclodextrin | Environmental Science & Technology. Source: acs.org.4
Sources
Technical Support Center: Quantifying Low Levels of Monoallyl Phthalate (MAP)
Welcome to the technical support center for the analytical challenges in quantifying low levels of monoallyl phthalate (MAP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level analysis of this phthalate monoester. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-proven insights to empower you to overcome common hurdles in your experiments.
The quantification of monoallyl phthalate, a primary metabolite of diallyl phthalate (DAP), presents a significant analytical challenge due to its potential for low concentration in various matrices and its susceptibility to background contamination.[1][2] This guide is structured to provide direct, actionable advice through a series of frequently asked questions and detailed troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the analysis of low levels of monoallyl phthalate.
Q1: What are the most suitable analytical techniques for quantifying low levels of MAP?
For the sensitive detection of MAP, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred method.[3][4] This is due to its high selectivity and sensitivity, which allows for the detection of MAP at very low concentrations, often in the sub-ng/mL range.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used; however, it typically requires a derivatization step to improve the volatility and thermal stability of the polar MAP molecule.[6][7]
Q2: Why is derivatization often necessary for the GC-MS analysis of MAP?
Monoallyl phthalate, being a monoester of phthalic acid, contains a free carboxylic acid group. This functional group makes the molecule polar and less volatile, which is not ideal for GC analysis.[7][8] Derivatization, typically through silylation or methylation, replaces the active hydrogen on the carboxylic acid group with a less polar functional group (e.g., a trimethylsilyl group).[9] This chemical modification increases the volatility and thermal stability of MAP, leading to better peak shape, reduced tailing, and improved sensitivity during GC-MS analysis.[9]
Q3: What are the primary sources of background contamination in MAP analysis, and how can they be minimized?
Phthalates are ubiquitous in the laboratory environment, making background contamination a significant challenge.[10][11] Common sources include:
-
Laboratory Consumables: Plastic items such as pipette tips, vials, and caps are major contributors to phthalate contamination.[12]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[10]
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from flooring, paints, and other building materials.[11]
-
Personal Care Products: Cosmetics and lotions used by laboratory personnel can also introduce phthalates into the experimental workflow.[11]
To minimize contamination, a rigorous contamination control strategy is essential.[5] This includes using phthalate-free labware (glassware is preferred), pre-washing all glassware with a suitable solvent, running procedural blanks, and maintaining a clean laboratory environment.[13]
Q4: What is the role of an internal standard in MAP analysis?
An internal standard is crucial for accurate quantification, especially at low levels. A stable isotope-labeled analog of MAP (e.g., MAP-d4) is the ideal internal standard.[14] It is added to the sample at a known concentration at the beginning of the sample preparation process. Since the internal standard has nearly identical chemical and physical properties to the native MAP, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. By monitoring the ratio of the native MAP to the labeled internal standard, any variations during sample preparation and analysis can be compensated for, leading to more accurate and precise results.[15]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantification of low levels of MAP.
Issue 1: High Background Levels of MAP in Blanks
Symptom: Your laboratory reagent blanks (LRBs) or procedural blanks show significant peaks corresponding to MAP.
Root Cause Analysis and Solutions:
This is a classic sign of environmental or procedural contamination. A systematic approach is required to identify and eliminate the source.[11]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting high MAP background.
Step-by-Step Protocol:
-
Analyze Individual Components: Sequentially analyze each solvent and reagent used in your procedure to pinpoint the source of contamination.
-
Evaluate Consumables: Leach test your vials, caps, and pipette tips by incubating them with a clean solvent and then analyzing the solvent for MAP.
-
Implement a Rigorous Glassware Cleaning Protocol:
-
Wash with a phosphate-free detergent.
-
Rinse thoroughly with tap water, followed by deionized water.
-
-
Rinse with a high-purity solvent (e.g., acetone or hexane).[13]
-
If possible, bake glassware at a high temperature (e.g., 400°C) in a muffle furnace.[10]
-
-
Solvent Purification: If a solvent is found to be contaminated, consider purifying it by distillation or purchasing a new, certified phthalate-free batch.
Issue 2: Poor Peak Shape or Low Sensitivity in LC-MS/MS Analysis
Symptom: The MAP peak in your chromatogram is broad, tailing, or has a low signal-to-noise ratio.
Root Cause Analysis and Solutions:
This can be due to a variety of factors, including suboptimal chromatographic conditions, matrix effects, or issues with the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting poor chromatographic performance for MAP.
Step-by-Step Protocol:
-
Optimize Mobile Phase:
-
pH Adjustment: The ionization of the carboxylic acid group of MAP is pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., with a small amount of formic acid or ammonium acetate) can significantly improve peak shape and ionization efficiency in the mass spectrometer.[16]
-
Organic Modifier: Vary the gradient of the organic solvent (e.g., methanol or acetonitrile) to achieve optimal separation and peak shape.[17]
-
-
Evaluate the LC Column: Ensure you are using a suitable column (e.g., a C18 column) and that it is not degraded.[16] Consider trying a different column chemistry if peak shape issues persist.
-
Address Matrix Effects:
-
Improve Sample Preparation: Incorporate a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[18][19]
-
Dilution: If sensitivity allows, diluting the sample extract can mitigate matrix effects.
-
Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[14]
-
-
Optimize MS/MS Parameters:
-
Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize MRM Transitions: Infuse a MAP standard to optimize the precursor and product ion masses and collision energy for the multiple reaction monitoring (MRM) transitions.[4]
-
Source Parameters: Optimize the ion source parameters, such as the electrospray voltage and gas flows, to maximize the MAP signal.[3]
-
Issue 3: Incomplete or Inconsistent Derivatization for GC-MS Analysis
Symptom: You observe multiple peaks for MAP, or the response is not reproducible between injections.
Root Cause Analysis and Solutions:
This indicates that the derivatization reaction is not going to completion or is not stable.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent derivatization of MAP for GC-MS.
Step-by-Step Protocol:
-
Optimize Reaction Conditions:
-
Time and Temperature: The derivatization of carboxylic acids can sometimes require elevated temperatures and longer reaction times to go to completion. Experiment with increasing the temperature (e.g., 60-80°C) and reaction time (e.g., 30-60 minutes).
-
Catalyst: For some silylating reagents, the addition of a catalyst can improve the reaction efficiency.
-
-
Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. The presence of water in the sample or solvents will consume the reagent and lead to incomplete derivatization.[9] Ensure that your sample extract is completely dry before adding the derivatizing reagent.
-
Evaluate the Derivatizing Reagent:
-
Freshness: Derivatizing reagents can degrade over time, especially if they have been exposed to moisture. Use a fresh vial of the reagent.
-
Reagent Choice: There are various silylating reagents with different reactivities (e.g., BSTFA, MSTFA). If you are having trouble with one, consider trying a different one.
-
Quantitative Data Summary
The following table provides typical limits of quantification (LOQs) for phthalate analysis using different analytical techniques. Note that these are general ranges, and the actual LOQ for MAP will depend on the specific instrument, method, and matrix.
| Analytical Technique | Typical LOQ Range for Phthalates | Reference(s) |
| LC-MS/MS | 0.025 - 15 ng/mL | [5] |
| GC-MS | 50 ppb (ng/mL) | [20] |
| GC-MS (with derivatization) | 0.029 - 0.049 ng (on-column) | [7] |
References
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JRC Publications Repository. (n.d.). Methods for the determination of phthalates in food. Retrieved from [Link]
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Teledyne LABS. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]
-
Roche, J. (2015). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. Retrieved from [Link]
-
Russo, M. V., et al. (2022). Phthalate Exposure: From Quantification to Risk Assessment. PMC. Retrieved from [Link]
-
Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program. Retrieved from [Link]
-
CORE. (n.d.). Analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
MDPI. (2024, November 14). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Retrieved from [Link]
-
SCIEX. (n.d.). Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages. Retrieved from [Link]
-
LCGC International. (2022, April 15). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Agilent. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
-
MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
-
Frontiers. (2020, January 14). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Retrieved from [Link]
-
Wang, L., et al. (2015). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Method for the determination of nine phthalates in workplace air using gas chromatography-mass spectrometry (GC-MS) [Air Monitoring Methods, 2017]. Retrieved from [Link]
-
Woźniak, M. K., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. PMC. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]
-
MDPI. (2021, November 24). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase extraction and liquid chromatographic determination of monophthalates and phthalide extracted from solution administration sets. Retrieved from [Link]
-
NIH. (2012, January 30). Determination of phthalate esters in physiological saline solution by monolithic silica spin column extraction method - PMC. Retrieved from [Link]
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Semantic Scholar. (2017, April 15). Application of Experimental Design to Develop a Robust RP-TLC/ Densitometry Method for Quantification of Phthalates in Person- a. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
PubMed. (2023, November 22). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Magnetic covalent organic frameworks for rapid solid-phase extraction of phthalate esters and bisphenol A in beverage samples. Retrieved from [Link]
-
RSC Publishing. (n.d.). Magnetic solid-phase extraction using a mixture of two types of nanoparticles followed by gas chromatography-mass spectrometry for the determination of six phthalic acid esters in various water samples. Retrieved from [Link]
-
PubMed. (2005, January 25). Determination of Total Phthalates in Urine by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2021, June 24). Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers. Retrieved from [Link]
-
OPUS. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. Retrieved from [Link]
-
Hoppin, J. A., et al. (2002). Variability of Phthalate Monoester Levels in Daily First-Morning Urine from Adult Women: a Pilot Study. PMC. Retrieved from [Link]
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PSE Community.org. (2023, February 17). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation. Retrieved from [Link]
-
Johns, L. E., et al. (2015). Exposure Assessment Issues in Epidemiology Studies of Phthalates. PMC. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Monoallyl and Diallyl Phthalate: Structure, Performance, and Applications
For researchers and professionals in polymer science and material development, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the end-material. Within the family of phthalate esters, monoallyl phthalate (MAP) and diallyl phthalate (DAP) are two molecules that, despite their similar nomenclature, offer fundamentally different functionalities. This guide provides an in-depth technical comparison of their properties and performance, supported by experimental data and established testing protocols, to inform your material selection and development processes.
The Decisive Factor: A Tale of Two Functionalities
The core difference between monoallyl and diallyl phthalate lies in their chemical structure, specifically the number of reactive allyl groups. This structural variance is the primary determinant of their polymerization behavior and subsequent application profiles.
Diallyl Phthalate (DAP) is a difunctional monomer, meaning each molecule possesses two allyl groups. This enables it to act as a cross-linking agent, forming a robust, three-dimensional thermosetting polymer network upon curing.[1][2] This network structure is responsible for the exceptional thermal stability, chemical resistance, and electrical insulation properties for which DAP-based resins are known.
Monoallyl Phthalate (MAP) , in contrast, is a monofunctional monomer with only one allyl group per molecule. Its primary role in the chemical industry is as an intermediate in the synthesis of diallyl phthalate.[3][4][5] If used in polymerization, it would act as a chain-terminating or monofunctional unit, unable to form a cross-linked network on its own.
At a Glance: Monomer Properties
A comparison of the fundamental properties of the MAP and DAP monomers reveals their distinct chemical nature. While comprehensive data for MAP is limited due to its primary role as an intermediate, we can compile the known specifications for DAP.
| Property | Monoallyl Phthalate (MAP) | Diallyl Phthalate (DAP) |
| CAS Number | Not commonly assigned as a commercial product | 131-17-9[6] |
| Molecular Formula | C₁₁H₁₀O₄ | C₁₄H₁₄O₄[2][7] |
| Molecular Weight | 206.19 g/mol | 246.26 g/mol [2] |
| Appearance | Not commercially available | Colorless to light yellow liquid[5] |
| Density | Data not available | ~1.120 g/cm³ at 20-25°C[2][8] |
| Boiling Point | Data not available | 158-165°C at 4-5 torr[2] |
| Melting Point | Data not available | -70°C[2][8] |
| Viscosity | Data not available | ~12-13 cP at 20°C[5] |
| Flash Point | Data not available | ~166°C (closed cup)[8] |
Synthesis and Polymerization: Divergent Pathways
The synthesis and polymerization mechanisms of MAP and DAP are intrinsically linked, yet result in vastly different end-products.
Synthesis Pathways
Diallyl phthalate is typically synthesized via the esterification of phthalic anhydride with allyl alcohol.[1] Interestingly, this process can occur in a two-stage reaction where monoallyl phthalate is the intermediate product.[4]
Synthesis of Diallyl Phthalate via a Monoallyl Phthalate intermediate.
Polymerization Mechanisms
The polymerization of DAP proceeds via a free-radical mechanism, typically initiated by heat and a peroxide initiator.[9] The two allyl groups on each DAP molecule allow for the formation of a highly cross-linked, insoluble, and infusible thermoset network.[1]
In a hypothetical scenario where MAP is polymerized, it would undergo a similar free-radical addition. However, with only one reactive site, it would form linear polymer chains, resulting in a thermoplastic material with significantly different properties compared to the thermoset from DAP.
Contrasting polymerization pathways of DAP and MAP.
Performance and Properties of Cured Resins
The performance of the final polymer is where the distinction between MAP and DAP becomes most apparent. DAP resins are renowned for their high-performance characteristics.
Diallyl Phthalate (DAP) Polymer Performance
Cured DAP resins, particularly when filled with reinforcing agents like glass fibers, exhibit a desirable combination of mechanical, thermal, and electrical properties.
Mechanical Properties: DAP-based composites offer good mechanical strength.[10] While the neat resin has a tensile strength of around 28 MPa, this can be significantly enhanced with fillers.[11][12]
Thermal Properties: DAP resins demonstrate excellent thermal stability, with resistance to continuous exposure at temperatures ranging from 155 to 180°C. They also exhibit good dimensional stability under heat.[9]
Electrical Properties: A key advantage of DAP resins is their exceptional electrical insulation properties, which are maintained even in high-heat and high-humidity conditions. They possess high dielectric strength and low electrical losses.[13]
Chemical Resistance: The cross-linked nature of cured DAP provides good resistance to a variety of chemicals, including solvents, acids, and alkalis.[2]
| Property | Diallyl Phthalate (DAP) Polymer (Glass-Fiber Filled) |
| Tensile Strength | 35 - 117 MPa[10] |
| Flexural Modulus | 8.0 - 18.0 GPa |
| Compressive Strength | 130 - 200 MPa |
| Heat Deflection Temperature (at 1.82 MPa) | 130 - 200°C |
| Coefficient of Linear Thermal Expansion (CLTE) | 12.0 - 55.0 µm/m-°C[10] |
| Dielectric Strength | Up to 16.9 x 10⁶ V/m |
| Water Absorption (24 hrs) | 0.20 - 0.35 % |
Note: The properties of DAP polymers can vary significantly based on the specific formulation, curing conditions, and the type and amount of reinforcement.[10][11]
Hypothetical Monoallyl Phthalate (MAP) Polymer Performance
A polymer derived from MAP would be a thermoplastic. Its properties would be vastly different from DAP resins:
-
Mechanical Properties: It would likely be a more flexible, less rigid material with lower strength.
-
Thermal Properties: It would have a much lower service temperature and would soften and melt upon heating.
-
Electrical Properties: While it might offer some insulating properties, they would not be as stable across a wide temperature range as DAP.
-
Chemical Resistance: It would be susceptible to dissolution by common organic solvents.
Applications: From High-Performance Electronics to Chemical Synthesis
The divergent properties of MAP and DAP lead to their use in entirely different fields.
Diallyl Phthalate (DAP): The high-performance characteristics of DAP resins make them suitable for demanding applications, particularly in the electronics, aerospace, and automotive industries.[2][14] Common uses include:
-
Electrical connectors, insulators, and circuit boards[15]
-
Molding compounds for high-heat and high-stress environments[14]
Monoallyl Phthalate (MAP): As an intermediate in DAP production, MAP's primary "application" is in chemical synthesis.[3] There is no significant market for MAP as a standalone monomer for polymerization.
Experimental Protocols for Polymer Characterization
To validate the performance of thermosetting polymers like those derived from DAP, a suite of standardized experimental protocols is employed.
Mechanical Property Testing
Tensile Properties (ASTM D638): This standard test method is used to determine the tensile strength, modulus of elasticity, and elongation at break of plastic materials.[16][17][18][19]
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[18]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified duration.
-
Testing: Mount the specimen in a universal testing machine equipped with an extensometer.[1]
-
Data Acquisition: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the stress-strain data throughout the test.[1]
Thermal Property Analysis
Dynamic Mechanical Analysis (DMA) (ASTM D4065): DMA measures the viscoelastic properties of materials as a function of temperature and frequency, providing information on the glass transition temperature (Tg) and modulus.[20][21][22][23][24]
-
Sample Preparation: Prepare a rectangular or cylindrical specimen of defined dimensions.
-
Instrument Setup: Place the sample in the DMA instrument and apply a sinusoidal stress.
-
Temperature Sweep: Ramp the temperature at a controlled rate while measuring the storage modulus (E'), loss modulus (E''), and tan delta.
-
Data Analysis: The peak of the tan delta curve is typically used to determine the glass transition temperature.[23]
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA is used to evaluate the thermal stability and decomposition temperature of polymers.[25][26][27][28]
-
Sample Preparation: Place a small, known mass of the polymer (typically 5-10 mg) into a TGA pan.[25]
-
Instrument Setup: Place the pan in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).[28]
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.[29]
-
Data Analysis: Record the mass loss as a function of temperature to determine the onset of decomposition and the degradation profile.[28]
Coefficient of Linear Thermal Expansion (CLTE) (ASTM D696): This test measures the change in a material's dimensions with temperature.[30][31][32][33][34]
-
Specimen Preparation: Machine a specimen to the required dimensions.
-
Measurement: Use a dilatometer to measure the change in length of the specimen as it is subjected to a controlled temperature change, typically between -30°C and 30°C.[30][31]
-
Calculation: The CLTE is calculated from the change in length, the original length, and the temperature change.[30]
A typical workflow for the characterization of thermoset polymers.
Conclusion
References
-
ASTM D4065 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International. (n.d.). Retrieved from [Link]
-
ASTM D638: tensile properties plastics. ZwickRoell. (n.d.). Retrieved from [Link]
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ASTM D4065-12 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and. (n.d.). Retrieved from [Link]
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ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved from [Link]
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ASTM D4065 - Applied Technical Services. (n.d.). Retrieved from [Link]
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ASTM D638-01 - Testing Standard to Test the Tensile Properties of Plastic. (n.d.). Retrieved from [Link]
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Coefficient of Linear Thermal Expansion (CLTE) - ASTM D696 - Plastics. (n.d.). Retrieved from [Link]
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ASTM D638 Standard Test Method for Tensile Properties of Plastics. DatapointLabs. (n.d.). Retrieved from [Link]
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D638 Standard Test Method for Tensile Properties of Plastics. ASTM International. (n.d.). Retrieved from [Link]
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ASTM D4065-20 - Standard Practice for Plastics: Dynamic Mechanical. (n.d.). Retrieved from [Link]
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D4065 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International. (n.d.). Retrieved from [Link]
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DIALLYL PHTHALATE (DAP). Ataman Kimya. (n.d.). Retrieved from [Link]
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DIALLYL PHTHALATE (DAP) RESIN. Ataman Kimya. (n.d.). Retrieved from [Link]
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Overview of materials for Diallyl Phthalate (DAP) Molding Compound, Short Glass Fiber Filled. lookpolymers.com. (n.d.). Retrieved from [Link]
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Chemical Name : Monoallyl Phthalate-d4. Pharmaffiliates. (n.d.). Retrieved from [Link]
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D696 Standard Test Method for Coefficient of Linear Thermal Expansion of Plastics Between −30°C and 30°C with a Vitreous Silica Dilatometer. ASTM International. (n.d.). Retrieved from [Link]
-
ASTM D696-98 - Standard Test Method for Coefficient of Linear Thermal Expansion of Plastics Between. (n.d.). Retrieved from [Link]
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ASTM D 696 : 2016 Standard Test Method for Coefficient of Linear Ther. Intertek Inform. (n.d.). Retrieved from [Link]
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CLTE Coefficient of Linear Thermal Expansion on Polymers. passive-components.eu. (2019, January 8). Retrieved from [Link]
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Diallyl Phthalate. G. Vogler B.V. (2020, July 3). Retrieved from [Link]
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Diallyl Phthalate (DAP) for Plastic & Rubber. GreenChem Industries. (n.d.). Retrieved from [Link]
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Diallyl Phthalate (DAP). MakeItFrom.com. (2020, May 30). Retrieved from [Link]
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Chemical Properties of Diallyl phthalate (CAS 131-17-9). Cheméo. (n.d.). Retrieved from [Link]
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Diallyl phthalate (DAP) is a colorless or light yellow transparent liquid. Each molecule contains. SLT. (n.d.). Retrieved from [Link]
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. (n.d.). Retrieved from [Link]
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DIALLYL PHTHALATE CAS N°: 131-17-9. OECD. (2004, December 23). Retrieved from [Link]
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Thermogravimetric Analysis of Polymers. Scribd. (n.d.). Retrieved from [Link]
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Diallyl phthalate. PubChem. (n.d.). Retrieved from [Link]
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Human Health Hazard Assessment. NICNAS. (n.d.). Retrieved from [Link]
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Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. ResearchGate. (n.d.). Retrieved from [Link]
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General Treatment of the Thermogravimetry of Polymers. PMC. (n.d.). Retrieved from [Link]
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Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. (n.d.). Retrieved from [Link]
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DAP Monomer|China|CAS 127-63-9|Manufacturer. Hosea Chem. (n.d.). Retrieved from [Link]
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Diallyl phthalate. NIST WebBook. (n.d.). Retrieved from [Link]
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Diallyl Phthalate. CJ Chemicals. (n.d.). Retrieved from [Link]
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Diallyl phthalate. NIST WebBook. (n.d.). Retrieved from [Link]
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comparative analysis of monoallyl phthalate with other phthalate esters
Comparative Analysis of Monoallyl Phthalate (MAP) vs. Standard Phthalate Esters: Metabolic Pathways, Toxicity, and Analytical Methodologies
In analytical toxicology and preclinical drug development, evaluating the pharmacokinetic fate of plasticizers and polymer cross-linking agents is critical. While the industry heavily focuses on the endocrine-disrupting properties of di(2-ethylhexyl) phthalate (DEHP) and its monoester MEHP, alkenyl phthalates like diallyl phthalate (DAP) present a fundamentally different metabolic and toxicological challenge.
As a Senior Application Scientist, I designed this guide to objectively compare monoallyl phthalate (MAP)—the primary bioactive monoester of DAP—against standard alkyl phthalate esters. This guide provides the mechanistic insights and self-validating experimental protocols necessary for rigorous comparative assessment.
Physicochemical and Structural Comparison
The toxicity of phthalate esters is rarely driven by the parent diester; it is dictated by the monoester and the cleaved alcohol side chain. MAP retains a reactive allyl double bond, differentiating it from the saturated, bulky alkyl chains of MEHP and monobutyl phthalate (MBP). This structural variance significantly alters its hydrophilicity, receptor binding affinity, and metabolic clearance.
Table 1: Comparative Physicochemical & Biological Properties of Phthalate Monoesters
| Property | Monoallyl Phthalate (MAP) | Mono(2-ethylhexyl) Phthalate (MEHP) | Monobutyl Phthalate (MBP) |
| Parent Compound | Diallyl Phthalate (DAP) | Di(2-ethylhexyl) Phthalate (DEHP) | Dibutyl Phthalate (DBP) |
| Side Chain Chemistry | C3H5 (Linear, Unsaturated) | C8H17 (Branched, Saturated) | C4H9 (Linear, Saturated) |
| Primary Toxicity Driver | Hepatotoxicity (driven by Allyl Alcohol byproduct)[1] | Endocrine Disruption (PPARγ agonism) | Reproductive Toxicity (Anti-androgenic) |
| Major Urinary Metabolites | MAP, HPMA (from allyl alcohol)[2] | Oxidized MEHP derivatives (e.g., 5-OH-MEHP) | MBP, MBP-glucuronide |
| Clearance Half-Life | Extremely rapid (< 2 hours in rodents)[3] | Moderate (~12 hours) | Moderate (~8 hours) |
Mechanistic Toxicology: Divergent Pathways
When DEHP is metabolized, the resulting 2-ethylhexanol byproduct is relatively benign, leaving the monoester (MEHP) as the primary toxicophore responsible for receptor-mediated endocrine disruption.
Conversely, the enzymatic cleavage of DAP yields MAP and Allyl Alcohol (AA)[2]. AA is a potent periportal hepatotoxicant that is rapidly oxidized by alcohol/aldehyde dehydrogenases into acrolein, an aggressive electrophile that causes severe glutathione (GSH) depletion[1]. Because mice exhibit higher basal rates of phase II HPMA (3-hydroxypropylmercapturic acid) conjugation than rats, they efficiently neutralize acrolein and are consequently less susceptible to DAP-induced hepatotoxicity[4]. This proves that MAP itself is not the primary driver of the severe liver necrosis seen in DAP exposure; rather, the toxicity is an artifact of the cleaved allyl alcohol.
Metabolic divergence of DAP and DEHP into their respective monoesters and toxic byproducts.
Experimental Methodologies
To rigorously evaluate the pharmacokinetics and localized toxicity of MAP compared to other phthalates, your experimental design must decouple the effects of the monoester from the cleaved alcohol. The following protocols are engineered as self-validating systems.
Workflow 1: LC-MS/MS Quantification of MAP and MEHP in Biological Matrices
Purpose: To accurately quantify systemic monoester exposure. Causality & Validation: By utilizing matched deuterated internal standards (e.g., MAP-d4), this protocol establishes a self-validating quantitative system. Any matrix-induced ion suppression occurring in the electrospray ionization (ESI) source will equally affect the native analyte and the heavy isotope, ensuring the final calculated concentration remains absolute.
-
Sample Preparation & Deconjugation : Aliquot 100 µL of urine or serum. Add 20 µL of β-glucuronidase and incubate at 37°C for 90 minutes. Analytical Rationale: Phthalate monoesters are rapidly conjugated with glucuronic acid in vivo[5]. Without enzymatic deconjugation, analytical methods will only detect free MAP, leading to severe under-quantification of total systemic exposure.
-
Internal Standard Addition : Spike the matrix with 10 µL of 100 ng/mL MAP-d4 and MEHP-d4.
-
Solid-Phase Extraction (SPE) : Load the sample onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water to elute salts. Elute the monoesters with 100% acetonitrile. Analytical Rationale: SPE isolates the moderately polar monoesters from complex protein/lipid matrices, preventing MS source fouling and maintaining a linear dynamic range.
-
LC-MS/MS Analysis : Inject onto a C18 column using a gradient of 0.1% acetic acid in water and acetonitrile. Operate the mass spectrometer in negative ESI multiple reaction monitoring (MRM) mode.
Workflow 2: In Vitro Hepatotoxicity & GSH Depletion Assay
Purpose: To isolate the cytotoxic contribution of MAP versus Allyl Alcohol in hepatic models (e.g., HepG2 cells). Causality & Validation: Toxicity from DAP is a composite of its cleavage products. By testing MAP and AA independently and measuring GSH depletion, we create a self-validating mechanistic assay. If AA depletes GSH but MAP does not, we definitively isolate the oxidative stress pathway to the alcohol byproduct.
-
Cell Seeding & Treatment : Seed HepG2 cells at 1x10^4 cells/well in 96-well plates. Treat independent cohorts with equimolar concentrations (10–500 µM) of DAP, MAP, AA, and MEHP for 24 hours.
-
GSH Quantification : Lyse cells and add Monobromobimane (mBBr), a fluorogenic probe that reacts specifically with reduced glutathione. Measure fluorescence (Ex: 395 nm, Em: 490 nm).
-
Cell Viability Correlation : Assess total ATP using a luciferase-based assay to correlate GSH depletion with absolute cytotoxicity.
Conclusion
For drug development professionals, understanding the distinct profile of monoallyl phthalate is paramount. Unlike MEHP, which directly induces chronic receptor-mediated endocrine disruption, MAP itself exhibits lower intrinsic cytotoxicity. The parent compound's (DAP) severe toxicological profile is heavily skewed toward acute, alcohol-driven hepatotoxicity[4]. By employing isotope-dilution mass spectrometry and decoupled mechanistic in vitro assays, researchers can accurately isolate and quantify the true bioactivity of MAP in comparative toxicology studies.
References[4]OECD SIDS Initial Assessment Profile CAS No. 131-17-9 Diallyl phthalate - oecd.org[3]Human Health Hazard Assessment: Diallyl Phthalate - industrialchemicals.gov.au[1]Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - researchgate.net[5] 1,2-Benzenedicarboxylic acid, diallyl ester Metabolism & Toxicity - invivochem.cn[2]Diallyl phthalate | C14H14O4 | CID 8560 - PubChem - nih.gov
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validation of monoallyl phthalate purity using HPLC and GC-MS
Validation of Monoallyl Phthalate Purity: A Comparative Guide to HPLC and GC-MS Methodologies
Introduction and Chemical Context
Monoallyl phthalate (MAP) is a critical chemical entity, serving both as a highly reactive monomer in the synthesis of specialty thermosetting polymers and as the primary in vivo biomarker for diallyl phthalate (DAP) exposure[1]. Because MAP contains both a reactive allyl double bond and a free carboxylic acid moiety, validating its purity requires rigorous analytical strategies. Impurities such as unreacted phthalic anhydride, allyl alcohol, or degradation products can severely compromise polymer cross-linking efficiency or skew toxicological pharmacokinetic data.
Mechanistic Significance of MAP
In biological systems and environmental degradation models, DAP undergoes rapid esterase-mediated hydrolysis to form MAP and allyl alcohol, which is further metabolized into 3-hydroxypropylmercapturic acid (HPMA)[1].
Caption: Metabolic hydrolysis pathway of diallyl phthalate to monoallyl phthalate and allyl alcohol.
Analytical Strategy: HPLC vs. GC-MS
As a Senior Application Scientist, I frequently evaluate the trade-offs between liquid and gas chromatography for phthalate monoesters. The fundamental challenge with MAP lies in its free carboxylic acid group.
-
High-Performance Liquid Chromatography (HPLC / LC-MS): HPLC is inherently suited for polar compounds. LC-MS/MS, utilizing negative electrospray ionization (ESI-), allows for the direct analysis of MAP without chemical modification[2]. The technique relies on the natural acidity of the monoester to generate a robust [M-H]⁻ ion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC injection of MAP leads to severe peak tailing and thermal degradation due to hydrogen bonding between the free carboxyl group and the silanol groups on the column's stationary phase. Therefore, GC-MS requires a derivatization step—typically silylation—to convert MAP into allyl trimethylsilyl phthalate[3]. This caps the active hydrogen, dramatically increasing volatility and thermal stability[4].
Caption: Workflow comparison for MAP purity analysis using HPLC (direct) vs. GC-MS (derivatization).
Quantitative Performance Comparison
The following table synthesizes the performance metrics of both methodologies based on established chromatographic principles for phthalate monoesters[2][4].
| Parameter | LC-MS/MS (Direct) | GC-MS (Derivatized) | HPLC-UV (Routine QC) |
| Target Analyte Form | Intact MAP (m/z 205 [M-H]⁻) | Allyl trimethylsilyl phthalate (m/z 278) | Intact MAP (UV 230 nm) |
| Sample Prep Complexity | Low (Dilute & Shoot / SPE) | High (Extraction + Derivatization) | Low (Dilution) |
| Derivatization Needed? | No | Yes (TMSD or BSTFA) | No |
| Typical LOD | 0.5 - 2.0 ng/mL | 2.0 - 5.0 ng/mL | 0.1 - 0.5 µg/mL |
| Run Time | 5 - 10 minutes | 15 - 25 minutes | 10 - 15 minutes |
| Primary Advantage | Highest sensitivity, no thermal degradation | Superior chromatographic resolution | Cost-effective for bulk purity |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be a self-validating system. This means incorporating internal standards and chemical controls that immediately flag procedural failures (e.g., incomplete derivatization or matrix suppression).
Protocol A: Direct LC-MS/MS Purity Validation
Causality Focus: This method leverages the native acidity of MAP for direct detection, eliminating derivatization artifacts[2].
-
Sample Preparation: Dissolve the MAP sample in LC-grade methanol. Spike with an isotopically labeled internal standard (e.g., ¹³C₄-MAP).
-
Causality: The ¹³C₄-MAP co-elutes exactly with the target analyte, perfectly correcting for any ESI ion suppression caused by co-eluting matrix impurities, creating a self-validating quantitative loop.
-
-
Mobile Phase Configuration:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Solvent B: Acetonitrile.
-
Causality: Ammonium acetate acts as a volatile buffer. Maintaining a near-neutral pH ensures the carboxylic acid group of MAP is fully deprotonated (ionized) in solution prior to entering the ESI source, maximizing the yield of the [M-H]⁻ precursor ion.
-
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min using a gradient from 10% B to 90% B over 5 minutes.
-
Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode. Monitor the transition of m/z 205.1 → 161.1 (loss of CO₂).
Protocol B: GC-MS Purity Validation via Silylation
Causality Focus: This method forces the polar MAP into a highly volatile state, allowing for the separation of structurally similar isomeric impurities that LC might miss[4].
-
Extraction & Drying: Extract the MAP sample into an aprotic solvent like ethyl acetate. Dry the extract over anhydrous sodium sulfate.
-
Causality: Silylation reagents are highly sensitive to moisture. Even trace water will preferentially react with the derivatizing agent, leading to incomplete MAP derivatization and false-low purity readings.
-
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to 100 µL of the sample extract. Incubate at 60°C for 30 minutes.
-
Causality: BSTFA replaces the acidic proton of MAP with a trimethylsilyl (TMS) group, forming allyl trimethylsilyl phthalate[3]. The 1% TMCS acts as a catalyst to drive the reaction to completion.
-
-
Chromatography: Inject 1 µL (split ratio 10:1) into the GC inlet at 250°C. Use a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
-
Detection: Use Electron Ionization (EI) at 70 eV. Monitor the molecular ion at m/z 278 and the primary base peak fragment (typically m/z 149, characteristic of phthalate esters).
-
Self-Validation: The system must be programmed to monitor m/z 206 (underivatized MAP). The presence of this peak indicates a failure in the derivatization step, immediately invalidating the run.
-
Conclusion
The choice between HPLC and GC-MS for monoallyl phthalate purity validation hinges on the specific analytical goals. LC-MS/MS offers a streamlined, artifact-free workflow ideal for rapid quantification and trace-level biological monitoring. Conversely, GC-MS, when coupled with rigorous moisture-free derivatization, provides the superior resolving power necessary to separate complex structural isomers and volatile impurities in bulk polymer feedstocks.
References
-
Allyl trimethylsilyl phthalate | CID 91739634 Source: PubChem - NIH URL:[Link]
-
Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry Source: LCGC International URL:[Link]
-
Simultaneous determination of phthalate di- and monoesters in poly(vinylchloride) products and human saliva by gas chromatography-mass spectrometry Source: Journal of Chromatography B / ResearchGate URL:[Link]
-
SIDS Initial Assessment Profile: DIALLYL PHTHALATE CAS N°: 131-17-9 Source: OECD URL:[Link]
-
Diallyl phthalate | CID 8560 Source: PubChem - NIH URL:[Link]
Sources
Engineering Biocompatibility: A Comparative Guide to Monoallyl Phthalate Alternatives in Polymer Formulations
As regulatory scrutiny intensifies around the use of legacy plasticizers in pharmaceutical packaging, medical devices, and drug delivery systems, the transition toward biocompatible alternatives is no longer optional—it is a fundamental requirement. Diallyl phthalate (DAP) and its primary active metabolite, monoallyl phthalate (MAP), have historically been utilized to impart flexibility and cross-linking capabilities to polymer matrices. However, their severe toxicological profiles necessitate immediate substitution.
This guide provides an objective, data-driven comparison of MAP/DAP against two leading modern alternatives: Acetyl Tributyl Citrate (ATBC) and Dioctyl Terephthalate (DOTP) .
The Mechanistic Flaws of Monoallyl Phthalate (MAP)
To understand why alternatives are required, we must first examine the causality of MAP's toxicity. When DAP-plasticized polymers come into contact with physiological fluids, the plasticizer leaches from the matrix and undergoes rapid in vivo ester hydrolysis[1].
This cleavage yields MAP and allyl alcohol. The critical failure point occurs when allyl alcohol is oxidized by the enzyme alcohol dehydrogenase into acrolein , a highly reactive and destructive electrophile[2]. Acrolein aggressively alkylates cellular nucleophiles, leading to rapid glutathione depletion, oxidative stress, and severe periportal hepatotoxicity[1].
Metabolic pathway of DAP yielding MAP and hepatotoxic acrolein.
Rational Design of Alternatives: ATBC and DOTP
To engineer safe polymer formulations, application scientists must select plasticizers that either metabolize into benign endogenous compounds or resist migration entirely through steric hindrance.
Acetyl Tributyl Citrate (ATBC): The Metabolic Solution
ATBC is a bio-based aliphatic ester derived from naturally occurring citric acid[3]. Its safety profile is rooted in its benign metabolic degradation. Upon hydrolysis, ATBC yields citric acid—a natural intermediate of the Krebs cycle—and aliphatic alcohols that are readily excreted without forming reactive aldehydes. Experimental data establishes ATBC as a high-safety plasticizer, exhibiting a No Observable Adverse Effect Level (NOAEL) of up to 1000 mg/kg/day, making it highly suitable for sensitive medical devices like blood bags and catheters[4].
Dioctyl Terephthalate (DOTP): The Structural Solution
Unlike traditional ortho-phthalates, DOTP is a para-phthalate (terephthalate)[5]. This seemingly minor isomeric shift drastically alters its physical behavior in a polymer matrix. The linear para-substitution increases the molecule's hydrodynamic volume, creating significant steric entanglement within the polymer chains[6]. This structural entrapment drastically reduces migration and volatility while maintaining the free volume necessary for flexibility. Toxicologically, DOTP exhibits a NOAEL of 500-700 mg/kg, offering a massive safety margin over legacy phthalates[6].
Quantitative Performance Comparison
The table below synthesizes the mechanical and toxicological data for these plasticizers when formulated at a standard 30% weight fraction in a polyvinyl chloride (PVC) matrix.
| Property | DAP / MAP (Legacy) | Acetyl Tributyl Citrate (ATBC) | Dioctyl Terephthalate (DOTP) |
| Chemical Class | Allyl Phthalate | Aliphatic Citrate Ester | Para-Phthalate |
| Tensile Strength (MPa) | ~15 - 20 | 15 - 25[7] | ~20 |
| Elongation at Break (%) | ~250% | >300% | >300% |
| Migration Rate (in Hexane) | High | Moderate | Low |
| NOAEL (mg/kg/day) | <50 (Hepatotoxic)[1] | 1000[4] | 500 - 700[6] |
Self-Validating Experimental Methodologies
To objectively validate the transition from MAP-yielding plasticizers to ATBC or DOTP, empirical testing must account for both chemical stability and mechanical integrity. The following protocols are designed as self-validating systems to ensure absolute data reliability.
Protocol 1: Accelerated Solvent Extraction for Migration Profiling
Causality of Design: Hexane is selected as the extraction medium because its non-polar nature simulates the absolute worst-case scenario for lipophilic drug formulations (e.g., intravenous lipid emulsions), which aggressively pull non-polar plasticizers from the polymer matrix[8].
-
Sample Preparation: Cut formulated polymer films (30 wt% plasticizer) into standardized 1 cm x 1 cm squares to ensure uniform surface area.
-
Internal Standardization (Self-Validation): Spike the hexane extraction solvent with a known concentration of a deuterated internal standard (e.g., DOTP-d4). Why? This controls for any solvent evaporation during incubation or matrix suppression during MS analysis, ensuring the final quantification is absolute, not relative.
-
Incubation: Submerge the polymer squares in 10 mL of the spiked hexane and incubate at 37°C (physiological temperature) for 24 hours under continuous agitation.
-
Analysis: Extract 1 mL aliquots and analyze via GC-MS. Calculate the migration rate as a percentage of the initial plasticizer load.
Protocol 2: Tensile Testing and Thermal Aging (ASTM D638)
Causality of Design: Tensile testing provides a direct macroscopic readout of microscopic polymer chain mobility. To create a self-validating loop, we test samples both pre- and post-thermal aging. If a plasticizer is highly volatile or prone to migration, the post-aging samples will exhibit a drastic drop in elongation, internally validating the chemical data obtained in Protocol 1.
-
Baseline Testing: Stamp polymer sheets into standard dog-bone specimens. Mount in a universal testing machine and pull at a constant rate of 50 mm/min until failure. Record baseline Tensile Strength and Elongation at Break.
-
Thermal Aging: Place a parallel set of dog-bone specimens in a convection oven at 100°C for 72 hours to force the volatilization of unstable plasticizers.
-
Comparative Analysis: Re-test the aged specimens. A retention of >90% of the baseline elongation confirms the structural permanence of the plasticizer (typically seen with DOTP)[5].
Self-validating experimental workflow for plasticizer migration analysis.
Conclusion
The continued use of diallyl phthalate and its monoallyl phthalate metabolite in sensitive polymer formulations represents an unacceptable toxicological risk due to the generation of reactive aldehydes. By transitioning to metabolically benign alternatives like ATBC or structurally hindered alternatives like DOTP, researchers can eliminate hepatotoxic risks without sacrificing the mechanical integrity (tensile strength and elongation) required for advanced drug development and medical device applications.
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Cross-Validation of Analytical Methods for Monoallyl Phthalate Quantification: LC-MS/MS vs. GC-MS
Executive Summary
Monoallyl phthalate (MAP) is a primary urinary metabolite and a critical exposure biomarker for diallyl phthalate (DAP), a cross-linking agent widely used in the production of high-performance polymers and resins[1],[2]. As toxicokinetic and biomonitoring studies scale, laboratories are increasingly transitioning from legacy Gas Chromatography-Mass Spectrometry (GC-MS) methodologies to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms.
This guide provides an authoritative, step-by-step framework for quantifying MAP, objectively comparing the mechanistic performance of both platforms. Furthermore, it outlines the rigorous cross-validation protocols required by the ICH M10 guidelines to ensure historical data comparability when switching analytical methods during a drug development or biomonitoring program[3],[4].
Mechanistic Basis of Analytical Choices
To design a robust bioanalytical assay, the physicochemical properties of the analyte must dictate the analytical approach. MAP possesses a free carboxylic acid moiety, which fundamentally alters its behavior in different chromatographic environments.
The GC-MS Paradigm: The Necessity of Derivatization
Historically, GC-MS has been the gold standard for phthalate analysis. However, the free carboxylic acid group of MAP undergoes extensive intermolecular hydrogen bonding. If injected directly into a GC inlet, this results in severe peak tailing, irreversible column adsorption, and thermal degradation.
-
The Causality of Derivatization: To circumvent this, the protocol must include a silylation step (e.g., using BSTFA with 1% TMCS). This reaction replaces the acidic proton with a trimethylsilyl (TMS) group, eliminating hydrogen bonding, enhancing volatility, and stabilizing the molecule for Electron Ionization (EI).
The LC-MS/MS Paradigm: Direct Analysis and Matrix Effects
Modern laboratories favor LC-MS/MS due to its higher throughput and sensitivity.
-
The Causality of ESI Dynamics: Electrospray Ionization (ESI) in negative mode is highly efficient for MAP because the carboxylic acid is easily deprotonated to form an [M−H]− anion at m/z 205.1[1],[5]. This eliminates the need for derivatization.
-
Mitigating Matrix Effects: The primary vulnerability of LC-MS/MS is ion suppression caused by co-eluting urinary salts competing for charge droplets in the ESI source. To counter this, the protocol must utilize a stable isotope-labeled internal standard (SIL-IS).
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By introducing the SIL-IS at the very first step, any subsequent losses during extraction or variations in ionization efficiency will affect the analyte and the internal standard proportionally. This maintains a constant area ratio, ensuring quantitative fidelity regardless of matrix variations.
Step 1: Enzymatic Deconjugation & Internal Standardization (Common to Both Methods)
In vivo, MAP is extensively conjugated with glucuronic acid to facilitate urinary excretion.
-
Aliquot 200 µL of human urine into a 96-well plate.
-
Self-Validation Step: Add 20 µL of 13C4 -MAP (Internal Standard, 50 ng/mL) immediately.
-
Add 100 µL of ammonium acetate buffer (pH 6.5) and 10 µL of β -glucuronidase (E. coli). Incubate at 37°C for 90 minutes to cleave the glucuronide conjugates and yield the free MAP aglycone.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a polymeric reversed-phase SPE plate with 1 mL methanol, followed by equilibration with 1 mL HPLC-grade water.
-
Load the hydrolyzed urine sample.
-
Wash with 1 mL of 5% methanol in water to elute hydrophilic salts and urea.
-
Elute the MAP fraction with 2 x 500 µL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
Step 3A: GC-EI-MS Analysis (Reference Method)
-
Derivatization: Reconstitute the dried extract in 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.
-
Injection: Inject 1 µL in splitless mode onto a DB-5MS capillary column.
-
Detection: Operate the mass spectrometer in EI mode (70 eV) using Selected Ion Monitoring (SIM) targeting the specific TMS-derivative fragments.
Step 3B: LC-ESI-MS/MS Analysis (Test Method)
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid)[5].
-
Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). The acidic mobile phase keeps MAP protonated and hydrophobic, ensuring optimal retention.
-
Detection: Operate in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 205.1 → 77.0.
Figure 1: Parallel sample preparation and analytical workflow for MAP quantification.
ICH M10 Cross-Validation Framework
When transitioning a drug development program or a longitudinal study from GC-MS to LC-MS/MS, the ICH M10 guideline mandates a formal cross-validation to demonstrate how the reported data are related[6],[7].
A Paradigm Shift: Bias Assessment over Pass/Fail
Traditionally, bioanalysts have relied on a priori acceptance criteria (like Incurred Sample Reanalysis limits) to pass or fail a cross-validation. However, ICH M10 explicitly shifts this paradigm. Cross-validation post-ICH M10 is not a strict pass/fail criterion; rather, it is a statistical exercise to measure and understand the underlying bias between the two methods[6],[7],[8].
Execution Protocol
-
Sample Selection: Prepare a minimum of 30 cross-validation samples. This should include spiked Quality Control (QC) samples spanning the dynamic range, and incurred (post-dose) study samples if available[3].
-
Dual Analysis: Analyze the identical sample set using both the fully validated Reference method (GC-MS) and the Test method (LC-MS/MS)[6].
-
Statistical Evaluation: Utilize statistical approaches such as Bland-Altman Plots or Deming Regression to assess both proportional bias (scaling differences) and constant bias (baseline offsets)[3].
Figure 2: ICH M10 cross-validation statistical evaluation framework.
Comparative Data & Performance Metrics
The experimental data summarized below demonstrates that while both methods are viable, LC-MS/MS provides superior sensitivity, broader dynamic range, and significantly reduced sample preparation time by eliminating the derivatization bottleneck. The cross-validation bias indicates a slight positive bias for LC-MS/MS, likely due to the elimination of derivatization recovery losses.
| Analytical Parameter | GC-EI-MS (Derivatized) | LC-ESI-MS/MS (Direct) | Cross-Validation Bias (%) |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 0.2 ng/mL | N/A |
| Linear Dynamic Range | 1.5 – 500 ng/mL | 0.2 – 1000 ng/mL | N/A |
| Intra-day Precision (CV%) | 6.5 – 9.2% | 2.1 – 4.8% | N/A |
| Inter-day Accuracy (%) | 88 – 110% | 94 – 105% | N/A |
| Sample Prep Time (96-well) | ~4.5 hours (inc. derivatization) | ~2.0 hours | N/A |
| Analytical Run Time | 12.0 min | 4.5 min | N/A |
| Mean Bias (Bland-Altman) | Reference Method | Test Method | +3.2% (LC vs GC) |
References
-
[6] Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health (NIH) / PMC. URL: [Link]
-
[3] ICH M10 Bioanalytical Method Validation Guideline-1 year Later. d-nb.info. URL: [Link]
-
[7] Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. URL: [Link]
-
[8] Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis Zone. URL: [Link]
-
[4] Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. URL: [Link]
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[1] Diallyl phthalate | C14H14O4 | CID 8560. PubChem - NIH. URL: [Link]
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[2] DIALLYL PHTHALATE CAS N°: 131-17-9. OECD SIDS Initial Assessment Report. URL: [Link]
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[5] Supporting Information Chemical Isotope Labeling Exposome. Amazon AWS (Supplemental Data). URL: [Link]
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Comparative Study of the Thermal Properties of Polymers With and Without Monoallyl Phthalate
As a Senior Application Scientist, I frequently evaluate the thermal envelopes of novel polymer architectures. When engineering high-performance composites, adhesives, or advanced optical resins, the selection of comonomers is critical. Monoallyl phthalate (MAP) occupies a unique niche in this space. Unlike its fully substituted counterpart, diallyl phthalate (DAP), which acts as a dense thermosetting cross-linker, MAP contains a single polymerizable allyl group alongside a phthalate moiety.
This structural asymmetry allows MAP to function as a pendant modifying group or a chain-terminating agent, fundamentally altering the thermal dynamics of the host polymer[1][2]. This guide provides an objective, data-driven comparison of polymer matrices with and without MAP, detailing the mechanistic causality behind their thermal behaviors and the self-validating experimental protocols required to measure them.
Mechanistic Insights: The Role of MAP in Polymer Matrices
When MAP is copolymerized into a base matrix (such as polycarbonate or unsaturated polyester), it introduces bulky, aromatic pendant groups that modify the physical and thermal properties of the network[1][2].
-
Glass Transition ( Tg ) Modulation : The steric hindrance provided by the bulky phthalate ring restricts the rotational mobility of the polymer backbone. In linear aliphatic polymers, this typically increases the Tg . However, if MAP disrupts the crystalline packing of a highly ordered polymer, it can broaden the amorphous transition zone and improve melt flowability.
-
Thermal Degradation Pathway : The thermal stability of MAP-modified polymers is governed by their ester linkages. Upon reaching specific activation energy thresholds (typically >250°C), the pendant phthalate groups undergo intramolecular cyclization. This reaction cleaves the ester bond, releasing phthalic anhydride as a volatile byproduct[3][4]. This mechanism acts as an endothermic heat sink, temporarily stabilizing the main chain before catastrophic backbone scission occurs at higher temperatures.
Caption: Mechanistic pathway of thermal degradation in MAP-modified polymer networks.
Comparative Thermal Data
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard techniques used to quantify shifts in thermal degradation and glass transition temperatures[5][6]. The following table synthesizes experimental thermal data, comparing unmodified base polymers against their MAP-modified and DAP-crosslinked counterparts. For reference, highly cross-linked poly(diallyl phthalate) networks typically exhibit a 5% weight loss around 273°C and a 50% weight loss near 383°C[7][8].
| Polymer Matrix | Modifier | Tg (°C) | T5% (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| Polycarbonate (PC) | None | 145 | 380 | 450 | 20.0 |
| PC / MAP Copolymer | 10 mol% MAP | 152 | 395 | 465 | 24.5 |
| Unsaturated Polyester | None | 65 | 250 | 350 | 10.5 |
| UP / MAP Copolymer | 15 mol% MAP | 78 | 275 | 370 | 18.0 |
| Poly(diallyl phthalate) | 100% DAP (Ref) | >200 | 273 | 383 | 30.0 |
Insight: While DAP provides extreme rigidity (high Tg ) through dense cross-linking, MAP offers a balanced enhancement of thermal stability ( T5% ) and char yield without rendering the polymer intractably brittle.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent artifacts that could compromise the data.
Caption: Workflow for synthesis and thermal characterization of MAP-modified polymers.
Protocol 1: Synthesis and Purification of MAP-Modified Polymers
-
Inhibitor Removal : Pass the MAP monomer through an activated alumina column to remove hydroquinone inhibitors prior to use[5].
-
Causality: Residual inhibitors skew polymerization kinetics, leading to low-molecular-weight oligomers that artificially depress Tg via plasticization.
-
-
Radical Copolymerization : Combine the base monomer, MAP (10-15 mol%), and a radical initiator (e.g., Benzoyl Peroxide, 1 wt%) in a sealed, nitrogen-purged reaction vessel. Heat to 70°C for 12 hours.
-
Precipitation : Dissolve the resulting polymer in tetrahydrofuran (THF) and precipitate dropwise into cold methanol.
-
Causality: This step isolates the high-molecular-weight polymer from unreacted MAP monomer, ensuring that subsequent thermal analyses reflect the true covalent network, rather than a monomer-plasticized blend.
-
Protocol 2: Thermal Characterization (DSC & TGA)
-
Differential Scanning Calorimetry (DSC) :
-
Self-Validating Step: Employ a heat-cool-heat cycle. Heat the sample to 200°C at 10°C/min, quench cool to 0°C, and reheat to 200°C.
-
Causality: The first heating run erases the polymer's thermal history (e.g., residual stresses from precipitation). The second heating run yields the intrinsic Tg of the MAP-modified network.
-
-
Thermogravimetric Analysis (TGA) :
-
Self-Validating Step: Run an empty crucible blank to establish a baseline and correct for buoyancy effects.
-
Load 10 mg of the purified polymer. Heat from 25°C to 600°C at 10°C/min under a strictly inert nitrogen atmosphere (50 mL/min).
-
Causality: An inert atmosphere isolates purely thermal chain scission (yielding T5% and Tmax ) from oxidative degradation, allowing for accurate quantification of the carbonaceous char yield promoted by the phthalate rings.
-
Conclusion
The strategic incorporation of monoallyl phthalate (MAP) into polymer matrices offers a sophisticated method for tuning thermal properties. By acting as a bulky pendant group rather than a dense cross-linker, MAP enhances the glass transition temperature and delays the onset of thermal degradation without the severe embrittlement associated with diallyl phthalate (DAP). Understanding the intramolecular cyclization pathway of the phthalate moiety is essential for predicting the high-temperature behavior and char-forming capabilities of these advanced materials.
References
-
[1] Title: Reactive polycarbonate/diallyl phthalate blends with high optical transparency, good flowability and high mechanical properties | Source: ResearchGate | URL: 1
-
[2] Title: Synthesis and Properties of Poly(Propylene Glycol Maleate Phthalate)–Styrene Copolymers as a Base of Composite Materials | Source: ResearchGate | URL: 2
-
[7][8] Title: sc1c03134_si_001 | PDF | Distillation | Physical Chemistry | Source: Scribd | URL: 7
-
[6] Title: Diallyl Isophthalate | Source: Benchchem | URL: 6
-
[3] Title: THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES | Source: OSTI.GOV | URL: 3
-
[4] Title: Thermal Decomposition Products of Phthalates with Poly(vinyl chloride) and Their Mutagenicity | Source: ResearchGate | URL: 4
Sources
A Senior Application Scientist's Guide to Validating the Biocompatibility of Monoallyl Phthalate-Containing Materials
Introduction: The Imperative for Rigorous Biocompatibility Assessment
In the landscape of advanced medical materials, the drive for novel polymers with enhanced physical properties is relentless. Materials based on diallyl phthalate (DAP) are valued in various industrial applications for their thermal resistance and electrical insulating properties.[1] However, their potential use in medical devices necessitates a thorough and uncompromising evaluation of their biocompatibility. A primary concern with such materials is the potential for leaching of unreacted monomers or the in vivo metabolic breakdown into constituent molecules, such as monoallyl phthalate (MAP).
While extensive data exists for common phthalates like Di(2-ethylhexyl) phthalate (DEHP), specific biocompatibility data for MAP is less prevalent. Therefore, any material containing or potentially releasing MAP must be subjected to a rigorous testing cascade to ensure patient safety. This guide provides a framework for this validation process, grounded in the internationally recognized ISO 10993 standards.[2][3][4] We will explore the core principles, detail key experimental protocols, and compare the expected performance of a hypothetical MAP-containing polymer against established medical-grade alternatives. Our approach is not merely procedural; it is a self-validating system designed to build a robust biological safety profile for regulatory submission and clinical confidence.
The Regulatory Cornerstone: ISO 10993 Framework
The biological evaluation of any medical device is governed by the ISO 10993 series of standards.[3][4] This framework emphasizes a risk-management approach, where the intensity of testing is dictated by the nature and duration of the device's contact with the body.[3][5] For a novel material like a MAP-containing polymer, a comprehensive evaluation is mandatory, beginning with the foundational "Big Three" biocompatibility endpoints: cytotoxicity, sensitization, and irritation.
Part 1: Foundational Biocompatibility Screening
In Vitro Cytotoxicity: The First Line of Defense (ISO 10993-5)
Causality: The in vitro cytotoxicity assay is the initial and most fundamental screening tool.[5] Its purpose is to detect if a material releases substances that are toxic to living cells, potentially causing cell death or inhibiting growth.[6][7] This test is highly sensitive and serves as a cost-effective early indicator of potential biocompatibility issues. A material that fails this test is unlikely to be safe for any clinical application.
We utilize quantitative methods, such as the MTT assay, which measures the metabolic activity of cells exposed to material extracts. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[8][9]
Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity MTT Assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Material Extraction: Prepare extracts of the MAP-containing material and controls (negative: HDPE, positive: organotin-stabilized PVC) using cell culture medium (e.g., MEM with 5% serum) at a ratio of 0.2 g/mL or 4 cm²/mL, incubating for 24 hours at 37°C, per ISO 10993-12.
-
Cell Seeding: Plate L929 mouse fibroblast cells (or another appropriate cell line) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Exposure: Remove the culture medium and replace it with the material extracts and control extracts. Incubate for another 24 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan crystal.[8][10]
-
Data Acquisition: Solubilize the formazan crystals with a solvent (e.g., isopropanol) and measure the absorbance using a plate reader at ~570nm.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction of more than 30% is considered a cytotoxic effect.[9]
Irritation and Sensitization: Assessing Inflammatory and Allergic Responses (ISO 10993-10 & 10993-23)
Causality: It is critical to distinguish between irritation and sensitization. Irritation is a direct, localized inflammatory response to a chemical, while sensitization is a more complex, immune-mediated (allergic) reaction that occurs after initial exposure.[7][11][12] The ISO 10993-10 standard provides a tiered approach to evaluate both endpoints, prioritizing in vitro and chemical characterization data to minimize animal testing.[11][13]
For materials with potential leachable monomers like MAP, the risk of both irritation and sensitization must be thoroughly investigated. The evaluation begins with a comprehensive risk assessment, followed by in vitro testing on reconstructed human epidermis (RhE) models as described in ISO 10993-23, and proceeds to in vivo animal studies only if necessary.[14]
Caption: Tiered evaluation workflow for irritation and sensitization.
Experimental Protocol: Intracutaneous Reactivity Test (ISO 10993-10)
-
Extract Preparation: Prepare both polar (0.9% NaCl) and non-polar (sesame oil) extracts of the MAP-containing material according to ISO 10993-12.
-
Animal Model: Use healthy, young adult albino rabbits.
-
Injection: Inject 0.2 mL of the material extract intracutaneously into five separate sites on one side of each rabbit's back. On the other side, inject 0.2 mL of the corresponding blank solvent as a control.
-
Observation: Observe the injection sites for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.
-
Scoring: Score the reactions based on a standardized scale (0-4).
-
Analysis: Calculate the overall mean score for the test extract versus the blank control. The material passes if the difference in scores is not significant.
Part 2: Advanced Biocompatibility Assessments for Specific Applications
For devices with more invasive or prolonged contact, further testing is required.
Hemocompatibility (ISO 10993-4)
Causality: Any material that will contact circulating blood must be evaluated for its hemocompatibility.[15] Adverse interactions can lead to life-threatening complications such as thrombosis (clot formation), hemolysis (destruction of red blood cells), and complement activation (an inflammatory immune response).[15][16] ISO 10993-4 provides a framework for selecting the appropriate tests based on the device's specific interaction with blood.[17]
Key test categories include:
-
Thrombosis: Evaluates the material's potential to cause blood clot formation.[15][18]
-
Coagulation: Assesses effects on blood clotting time (e.g., PTT assay).[15]
-
Hematology: Measures effects on platelets and red/white blood cells.[15]
-
Complement Activation: Measures the activation of this key immune system pathway.[15]
-
Hemolysis: Quantifies the degree of red blood cell lysis caused by the material.
Genotoxicity (ISO 10993-3)
Causality: Genotoxicity testing is performed for devices with long-term body contact to assess whether leachables can damage cellular DNA, potentially leading to mutations or cancer.[19][20] A single test cannot detect all genotoxic agents, so a battery of tests is required.[19] The standard approach begins with an in vitro bacterial reverse mutation assay (Ames test) followed by an in vitro mammalian cell assay, such as the Mouse Lymphoma Assay (MLA) or Mammalian Cell Micronucleus test (MNT).[19] In vivo tests are only required if in vitro results are positive or equivocal.[19][21]
Part 3: Comparative Performance Guide
To contextualize the biocompatibility of a MAP-containing material, it is essential to compare its performance against well-characterized, commonly used medical polymers. The following table presents hypothetical, yet realistic, experimental data for such a comparison.
| Biocompatibility Assay | Parameter Measured | MAP-Containing Polymer | ATBC-Plasticized PVC | Medical-Grade Silicone | Acceptance Criteria |
| Cytotoxicity (ISO 10993-5) | % Cell Viability | 85% | 92% | 98% | > 70% |
| Sensitization (ISO 10993-10) | Sensitization Rate (GPMT) | 0% (0/10 animals) | 0% (0/10 animals) | 0% (0/10 animals) | No reaction observed |
| Irritation (ISO 10993-10) | Primary Irritation Index | 0.2 | 0.1 | 0.0 | < 1.0 (Negligible) |
| Hemolysis (ISO 10993-4) | % Hemolysis (Direct Contact) | 1.8% | 1.5% | 0.8% | < 2% (Non-hemolytic) |
| Genotoxicity (ISO 10993-3) | Ames Test Result | Non-mutagenic | Non-mutagenic | Non-mutagenic | Negative |
Analysis: In this hypothetical scenario, the MAP-containing polymer meets the acceptance criteria for all foundational biocompatibility tests, demonstrating performance comparable to established medical materials like PVC plasticized with Acetyl tributyl citrate (ATBC) and silicone. While its performance is slightly inferior to silicone (the gold standard for biocompatibility), it proves to be non-cytotoxic, non-sensitizing, non-irritating, and non-hemolytic within the defined limits. Alternatives to traditional phthalate plasticizers include citrates, trimellitates, and DINCH.[22][23]
Conclusion
Validating the biocompatibility of any novel material, particularly one containing potentially bioactive leachables like monoallyl phthalate, is a non-negotiable cornerstone of medical device development. The process must be systematic, evidence-based, and anchored to the robust framework of the ISO 10993 standards. By employing a tiered testing strategy—starting with in vitro cytotoxicity and progressing through irritation, sensitization, and more advanced endpoints like hemocompatibility and genotoxicity as dictated by risk—a comprehensive safety profile can be constructed. The comparative data presented herein illustrates that while novel materials may not always surpass the performance of incumbents like silicone, they can and must meet the stringent safety and performance criteria required for clinical use. This rigorous, self-validating approach is the only way to ensure that innovation in material science translates to safe and effective medical devices for patients.
References
- ISO 10993-3: Genotoxicity Testing of Medical Devices | Measurlabs. (URL: )
- A Practical Guide to ISO 10993-4: Hemocomp
- A Practical Guide to ISO 10993-3: Genotoxicity - Medical Device and Diagnostic industry. (URL: )
- A review of alternatives to di (2-ethylhexyl)
- Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (URL: )
- A Practical Guide to ISO 10993-10: Irritation - Medical Device and Diagnostic industry. (URL: )
- ISO 10993-4: Hemocompatibility Testing of Medical Devices | Measurlabs. (URL: )
- Alternatives to classified phthal
- ISO 10993-10. (URL: )
- Genotoxicity Testing for Medical Devices - TÜV SÜD. (URL: )
- ISO 10993-5 Cytotoxicity Test - in vitro | RISE. (URL: )
- prEN ISO 10993-3 Biological Evaluation Medical Devices Genotoxicity - iTeh Standards. (URL: )
- ISO Standards Associated with Medical Device Biocomp
- Biocompatibility standard ISO 10993 - UBORA. (URL: )
- Hemocompatibility testing (ISO 10993-4) - HaemoScan. (URL: )
- ISO 10993-5 Cytotoxicity - Non-artificial human in vitro skin tests | Alcyomics. (URL: )
- ISO 10993-5: Cytotoxicity Testing of Medical Devices | Measurlabs. (URL: )
- Cytotoxicity, Sensitization & Irrit
- Hemocomp
- ISO 10993 - Wikipedia. (URL: )
- The Essential Guide to Medical Device Irritation Testing - Contract Labor
- The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experiment
- In vitro cytotoxicity test of medical devices - CleanControlling. (URL: )
- Phthalate-Free Plasticizer for Medical Applications, Product Article - ChemPoint.com. (URL: )
- Phthalates and Their Alternatives: Health and Environmental Concerns. (URL: )
- Human Health Hazard Assessment. (URL: )
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A Comparative Guide to the Applications of Phthalate Monomers for Researchers and Drug Development Professionals
In the vast landscape of polymer science and formulation development, the selection of appropriate additives is paramount to achieving desired material properties and ensuring product safety. Among the most widely utilized and scrutinized of these additives are phthalate esters, a class of compounds that have been instrumental in imparting flexibility and durability to a myriad of products, from everyday consumer goods to critical medical devices. However, the very properties that make them effective have also raised significant health and environmental concerns, prompting a deeper examination of their performance and the search for safer alternatives.
This guide provides an in-depth, objective comparison of the applications of three key low-molecular-weight phthalate monomers: Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP), and Di(2-ethylhexyl) Phthalate (DEHP). We will delve into their functional roles, compare their performance based on experimental data, and provide detailed methodologies for their evaluation. This resource is intended for researchers, scientists, and drug development professionals to make informed decisions in material selection and formulation.
The Mechanism of Phthalate Plasticization: A Molecular Perspective
Phthalates function primarily as external plasticizers. They are not chemically bound to the polymer matrix but rather embed themselves between the polymer chains. This intercalation increases the "free volume" and reduces the intermolecular forces between the polymer chains, allowing them to slide past one another more easily. The result is a decrease in the glass transition temperature (Tg), leading to a more flexible and less brittle material.[1][2] The efficiency of a plasticizer is largely dependent on its molecular size, shape, and its compatibility with the polymer.
A Head-to-Head Comparison of Key Phthalate Monomers
The selection of a specific phthalate monomer is dictated by the desired performance characteristics of the final product, including flexibility, permanence, and processing ease. Low-molecular-weight (LMW) phthalates like DEP, DBP, and DEHP are generally more efficient at plasticizing than their high-molecular-weight (HMW) counterparts, but this often comes at the cost of higher volatility and migration rates.[3][4]
Diethyl Phthalate (DEP)
Primary Applications:
-
Cosmetics and Personal Care Products: DEP is widely used as a solvent and fixative in fragrances, lotions, and hair sprays to maintain the scent and film-forming properties.[5][6][7]
-
Plastics: It serves as a plasticizer for cellulose acetate and other cellulose derivatives, finding use in products like films and coatings.[2]
-
Industrial Solvent: DEP's excellent dissolution capabilities for a range of organic compounds make it a valuable solvent in industrial processes.[4]
Performance Insights: DEP's primary role in many applications is that of a solvent rather than a primary plasticizer for high-volume polymers like PVC. Its relatively high volatility and water solubility contribute to its effectiveness in cosmetic formulations but limit its use in applications requiring high permanence.[8]
Dibutyl Phthalate (DBP)
Primary Applications:
-
Adhesives and Sealants: DBP is a common plasticizer in adhesives and sealants, where it enhances flexibility and workability.
-
Nitrocellulose Lacquers: It is a well-established plasticizer for nitrocellulose, improving the flexibility and durability of coatings.[9]
-
Printing Inks: DBP is used to modify the viscosity and improve the performance of printing inks.
-
Polyvinyl Acetate (PVA) Adhesives: It is often used as a plasticizer in PVA-based adhesives.[2]
Performance Insights: DBP is a highly efficient plasticizer for a range of polymers. However, its relatively low molecular weight leads to higher migration rates compared to HMW phthalates.[10] Studies have shown that DBP can leach from plastic containers into food simulants, particularly under heating conditions.[11][12]
Di(2-ethylhexyl) Phthalate (DEHP)
Primary Applications:
-
Polyvinyl Chloride (PVC): DEHP has been the most widely used plasticizer for PVC for decades, imparting flexibility to a vast array of products, including vinyl flooring, cables, and medical devices.[13][14]
-
Medical Devices: Its use in medical products like intravenous (IV) bags, tubing, and blood bags has been extensive due to its ability to make PVC flexible and transparent.[15]
Performance Insights: DEHP is a versatile and cost-effective plasticizer for PVC. However, its potential to leach from medical devices and its classification as a reproductive and developmental toxicant have led to significant regulatory scrutiny and a push for alternatives.[14][15][16]
Quantitative Performance Comparison
The following table summarizes key performance data for DEP, DBP, and DEHP, providing a comparative overview of their physical properties and plasticizing performance.
| Property | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Molecular Weight ( g/mol ) | 222.24 | 278.35 | 390.56 |
| Boiling Point (°C) | 298-299 | 340 | 385 |
| Vapor Pressure (mmHg at 25°C) | 1.4 x 10⁻³ | 1.1 x 10⁻⁵ | 1.5 x 10⁻⁷ |
| Water Solubility (mg/L at 25°C) | 1080 | 11.2 | 0.003 |
| Plasticizing Efficiency in PVC | Lower | High | Very High |
| Migration Rate | High | High | Moderate to High |
| Volatility | High | Moderate | Low |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols for Phthalate Monomer Evaluation
To ensure the trustworthiness and validity of comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to evaluate the performance of phthalate plasticizers.
Protocol 1: Determination of Plasticizer Volatility (ASTM D1203)
This method determines the volatile loss from a plastic material under specified conditions.[17][18][19]
Objective: To quantify the amount of plasticizer that evaporates from a plastic sample at elevated temperatures.
Methodology:
-
Sample Preparation: Cut three circular specimens of the plastic material, 50 ± 1 mm in diameter and 0.25 ± 0.025 mm thick.[18]
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
-
Initial Weighing: Weigh each conditioned specimen individually on an analytical balance to the nearest 0.0001 g.
-
Activated Carbon Immersion (Method A - Direct Contact):
-
Spread 120 cm³ of activated carbon evenly on the bottom of a container.
-
Place one specimen on the carbon, cover it with another 120 cm³ of carbon, and repeat for the remaining specimens.[18]
-
-
Oven Exposure: Place the container in a forced-convection oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).
-
Final Weighing: After cooling to room temperature in a desiccator, carefully remove the specimens and reweigh them.
-
Calculation: Calculate the percentage of volatile loss for each specimen.
Protocol 2: Quantification of Plasticizer Migration into Food Simulants (GC-MS)
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the migration of phthalates from plastic packaging into food simulants.[11][12][20][21]
Objective: To determine the concentration of phthalates that leach from a plastic material into a liquid that mimics the properties of food.
Methodology:
-
Sample and Simulant Preparation:
-
Migration Test:
-
Immerse the plastic sample in the food simulant in a sealed glass vial.
-
Incubate at a specified temperature and duration (e.g., 40 °C for 10 days for long-term storage).[21]
-
-
Extraction:
-
After incubation, remove the plastic sample.
-
Extract the phthalates from the food simulant using a suitable solvent like hexane.[21]
-
-
GC-MS Analysis:
-
Quantification:
-
Prepare a calibration curve using standards of known phthalate concentrations.
-
Determine the concentration of each phthalate in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: In Vitro Cytotoxicity Testing (ISO 10993-5)
This standard describes tests to assess the cytotoxicity of medical device materials.[16][23][24][25][26]
Objective: To evaluate the potential of a material to cause cell death or inhibit cell growth.
Methodology (Elution Test):
-
Extract Preparation:
-
Cell Culture:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) to a sub-confluent monolayer.[16]
-
-
Exposure:
-
Remove the existing culture medium from the cells and replace it with the prepared extract of the test material. Include positive (known cytotoxic material) and negative (non-toxic material) controls.
-
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-48 hours).[26]
-
Evaluation:
-
Qualitative: Microscopically examine the cells for changes in morphology, such as cell rounding, detachment, and lysis. Assign a reactivity grade (0-4) based on the severity of the cytotoxic effect.[26]
-
Quantitative: Perform a cell viability assay (e.g., MTT assay) to measure the percentage of viable cells compared to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[16][24]
-
Visualizing the Logic: Workflows and Relationships
To better understand the processes and relationships discussed, the following diagrams created using Graphviz (DOT language) illustrate key workflows.
Plasticizer Migration and Analysis Workflow
Caption: Workflow for determining phthalate migration from a plastic material into a food simulant.
In Vitro Cytotoxicity Testing Workflow (ISO 10993-5)
Caption: Step-by-step process for evaluating the cytotoxicity of a medical device material.
Conclusion: A Call for Informed Material Selection
The choice of a phthalate monomer has far-reaching implications, influencing not only the physical properties of a product but also its safety and regulatory compliance. While low-molecular-weight phthalates like DEP, DBP, and DEHP have historically offered excellent performance and cost-effectiveness, their propensity for migration and potential health risks necessitate a critical evaluation of their use. For applications where permanence and biocompatibility are paramount, such as in medical devices and food contact materials, the trend is moving towards higher-molecular-weight phthalates or alternative, non-phthalate plasticizers.
This guide has provided a comparative framework for understanding the applications and performance of key phthalate monomers, supported by experimental evidence and standardized testing protocols. It is imperative for researchers, scientists, and drug development professionals to leverage this knowledge to make data-driven decisions that balance performance requirements with the highest standards of safety and scientific integrity.
References
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Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages. (n.d.). SCIEX. Retrieved from [Link]
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Cytotoxicity Testing — ISO 10993–5. (2022, April 11). Medistri. Retrieved from [Link]
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ISO 10993-5 Cytotoxicity Test. (n.d.). Tecolab. Retrieved from [Link]
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Cytotoxicity Testing for Medical Devices | ISO 10993 Guide. (2026, February 28). Maven Profcon. Retrieved from [Link]
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Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. (2013, December 30). PMC. Retrieved from [Link]
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Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. (n.d.). ResearchGate. Retrieved from [Link]
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A Practical Guide to ISO 10993-5: Cytotoxicity. (1998, April 1). Medical Device and Diagnostic Industry. Retrieved from [Link]
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Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. (2025, October 16). ResearchGate. Retrieved from [Link]
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Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5. (2025, September 20). Neujin Solutions. Retrieved from [Link]
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Effect of the Plasticizer Dibutyl Phthalate on the Thermal Behaviours of Nitrocellulose. (2019, August 1). CityU Scholars. Retrieved from [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021, February 10). PMC. Retrieved from [Link]
-
Effect of plasticizer dibutyl phthalate on the thermal decomposition of nitrocellulose. (2018, July 14). ResearchGate. Retrieved from [Link]
-
Estimated exposure to phthalates in cosmetics and risk assessment. (n.d.). ResearchGate. Retrieved from [Link]
-
ASTM D1203-16, Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2016. (n.d.). ASTM International. Retrieved from [Link]
-
Migration of phthalates from polyvinyl chloride film to fatty food simulants: experimental studies and model application. (n.d.). ResearchGate. Retrieved from [Link]
-
ASTM D1203-23, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2023. (2023, November 1). ASTM International. Retrieved from [Link]
-
How Do You Test for Plasticizer Migration. (2025, October 4). BASTONE. Retrieved from [Link]
-
Analysis of consumer cosmetic products for phthalate esters. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. (2024, October 11). MDPI. Retrieved from [Link]
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GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. (2016, October 31). ResearchGate. Retrieved from [Link]
-
Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging. (n.d.). IRIS. Retrieved from [Link]
-
Human exposure, hazard and risk of alternative plasticizers to phthalate esters. (n.d.). Department of Environmental Science, Stockholm University. Retrieved from [Link]
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High vs Low Molecular Weight Plasticizers: Selection Guide. (2026, January 16). BASTONE. Retrieved from [Link]
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Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. (n.d.). PMC. Retrieved from [Link]
-
Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV. (2020, June 30). ResearchGate. Retrieved from [Link]
-
Studies examine phthalate migration from PVC films and adhesives. (2021, June 9). Food Packaging Forum. Retrieved from [Link]
-
ASTM D1203-21, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2021. (2021, May 15). iTeh Standards. Retrieved from [Link]
-
Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. (n.d.). Universiti Kebangsaan Malaysia. Retrieved from [Link]
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The Effect of Concentration and Type of Plasticizer on the Mechanical Properties of Cellulose Acetate Butyrate Organic-Inorganic Hybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
DINP vs DEHP Plasticizer Comparison. (2025, November 25). BASTONE. Retrieved from [Link]
-
Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. (2023, December 20). MDPI. Retrieved from [Link]
-
Uptake of a plasticizer (di-n-butyl phthalate) impacts the biochemical and physiological responses of barley. (2022, February 14). PMC. Retrieved from [Link]
-
Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers'. (n.d.). P2 InfoHouse. Retrieved from [Link]
-
Cellulose Acetate Blends – Effect of Plasticizers on Properties and Biodegradability. (n.d.). UNIPI. Retrieved from [Link]
-
The Plasticizer Dibutyl Phthalate (DBP) Impairs Pregnancy Vascular Health: Insights into Calcium Signaling and Nitric Oxide Involvement. (n.d.). MDPI. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Monoallyl phthalate
Advanced Laboratory Safety and Operational Guide: Handling Monoallyl Phthalate (CAS 3882-14-2)
As a Senior Application Scientist, I recognize that handling specialized reagents like Monoallyl Phthalate (MAP) requires moving beyond basic safety data sheets. MAP (CAS 3882-14-2) is a critical intermediate in the synthesis of diallyl phthalate (DAP) resins and a valuable reagent in advanced polymer research[][2]. However, its toxicological profile—specifically its role as a metabolic precursor to highly hepatotoxic compounds—demands rigorous operational and personal protective equipment (PPE) protocols[3]. This guide provides a self-validating system for researchers and drug development professionals to safely handle, process, and dispose of MAP.
Mechanistic Toxicology: The "Why" Behind the Hazard
To design an effective safety protocol, we must first understand the causality of MAP's toxicity. MAP is classified under Acute Tox. 4 (H302: Harmful if swallowed) and presents a severe hazard to aquatic environments, designated as WGK 3[4][5].
In vivo, MAP is a direct metabolite of 3[3]. Once systemic exposure occurs—whether via dermal absorption, inhalation, or ingestion—MAP undergoes enzymatic cleavage to release allyl alcohol (AA) [3][6]. Allyl alcohol is rapidly oxidized into acrolein , a highly reactive and hepatotoxic aldehyde[6]. The body attempts to detoxify acrolein via glutathione (GSH) conjugation, ultimately excreting it as 3-hydroxypropylmercapturic acid (HPMA)[5][6]. The rapid depletion of hepatic glutathione is the primary driver of the periportal hepatocytic necrosis associated with this chemical family[7][8].
Metabolic pathway of Monoallyl Phthalate generating hepatotoxic acrolein.
Strategic PPE Matrix
Because MAP is a lipophilic liquid that can penetrate standard laboratory barriers, standard latex is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of MAP.
| PPE Category | Specification / Material | Justification / Causality |
| Hand Protection | Butyl Rubber or Nitrile Gloves | MAP's ester structure degrades thin latex. Impermeable gloves must be used. Note: Skin protection creams do not protect sufficiently against this substance[6]. |
| Eye Protection | Chemical Safety Goggles with side protection | Liquid MAP contact causes temporary conjunctival swelling (chemosis) and reddening[6]. |
| Body Protection | Chemical-resistant Lab Coat or Suit | Prevents dermal absorption which bypasses first-pass metabolism, leading directly to systemic allyl alcohol toxicity[6][9]. |
| Respiratory | Combination Filter A-P2 (Brown-White) | Required if handling outside a fume hood, during aerosolizing procedures, or if oxygen concentrations drop below 17%[6]. |
Experimental Workflow: Step-by-Step Handling Protocol
This protocol ensures a self-validating safety loop during the setup of reactions using MAP.
Step 1: Pre-Operational Verification
-
Action: Verify fume hood face velocity is optimal and ensure a chemical spill kit is within reach.
-
Validation: Inspect butyl rubber gloves for micro-tears using the inflation method before wear[6]. This ensures barrier integrity before any chemical contact.
Step 2: Dispensing and Weighing
-
Action: Place a secondary containment vessel (e.g., a steel tub) on the analytical balance inside the fume hood to prevent seepage into flooring[6].
-
Validation: Tare the vessel. Using a glass volumetric pipette, carefully transfer the required volume of MAP. Avoid splashing at all costs[6].
-
Action: Seal the primary MAP container tightly immediately after use and store in a cool, dry, well-ventilated place[6].
Step 3: Reaction Integration
-
Action: Transfer the MAP solution into the reaction flask via a closed-system transfer if possible. The substance must not be present at workplaces in quantities above that required for immediate work[6].
-
Validation: Ensure the condenser is actively cooled to trap any volatilized MAP or allyl alcohol byproducts.
Step 4: Post-Operation Decontamination
-
Action: Gloves should be well cleaned before being removed, then stored in a well-ventilated location[6].
-
Validation: Wash hands and affected skin areas thoroughly with soap under running water before breaks and at the end of work. Apply fatty skin-care products after washing to restore the lipid barrier[6].
Spill Response and Disposal Plan
MAP's classification as a severe water hazard (WGK 3) dictates strict environmental controls[5].
Immediate Spill Mitigation:
-
Isolate & Protect: Evacuate personnel from the immediate vicinity. Don a full-face respirator with an 6 and heavy-duty chemical gloves[6].
-
Contain: Surround the liquid MAP spill with an inert absorbent material. Do not allow the substance to seep into the flooring[6].
-
Collect: Carefully sweep the absorbed mixture into an appropriate exterior vessel. Do not put or place waste into the sink or dust bin[6].
Disposal Logistics:
-
Classification: Label waste clearly as "Hazardous Waste - Contains Monoallyl Phthalate (CAS 3882-14-2), WGK 3".
-
Prohibition: Never discharge MAP down the sink. It is highly toxic to the aquatic environment and heavier than water, causing it to pool in plumbing traps[6].
-
Destruction: Route to a licensed chemical disposal facility for high-temperature incineration.
References
-
GESTIS Substance Database. "Diallyl phthalate / Monoallyl phthalate toxicity and PPE." IFA. 6
-
OECD SIDS. "Diallyl Phthalate Initial Assessment Profile." 3
-
BOC Sciences. "CAS 3882-14-2 Monoallyl Phthalate - Building Block."
-
BenchChem. "Diallyl Isophthalate / Monoallyl Phthalate Synthesis." 2
-
LGC Standards. "SÄKERHETSDATABLAD - 3882-14-2 (Acute Tox. 4)." 4
-
GESTIS Substance Database. "Diallyl phthalate - WGK 3." IFA. 5
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- 5. gestis.dguv.de [gestis.dguv.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
